PF-06455943
Description
Propriétés
Formule moléculaire |
C17H14FN5O |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22) |
Clé InChI |
YIDVVQGSCVWPGO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |
Origine du produit |
United States |
Foundational & Exploratory
PF-06455943: A Technical Guide to its LRRK2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways.
Quantitative Binding Affinity of this compound
This compound is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been quantified using both biochemical and cellular assays, demonstrating high potency against both wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]
| Assay Type | Target | IC50 Value |
| Biochemical Assay | LRRK2 (Wild-Type) | 3 nM |
| Biochemical Assay | LRRK2 (G2019S Mutant) | 9 nM |
| Cellular Whole-Cell Assay (WCA) | LRRK2 | 20 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound to LRRK2.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase-mediated phosphorylation reaction.
Materials:
-
Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647-labeled ADP Tracer
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well low-volume plates
Procedure:
-
Reaction Setup: A 10 µL kinase reaction is prepared in a 384-well plate containing the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.
-
Inhibitor Addition: this compound, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to determine the 100% kinase activity level.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is approximately at its Km value for LRRK2.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
-
Detection: A 5 µL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase reaction.
-
Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition
This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935 (pS935).
Materials:
-
HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for a defined period (e.g., 90 minutes).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for detection.
-
ELISA: An ELISA-based method can also be used for higher throughput. In this format, cell lysates are added to wells coated with a capture antibody for total LRRK2. The phosphorylation status is then detected using an antibody specific for pS935-LRRK2.
-
-
Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The IC50 value is determined by plotting the normalized pS935 levels against the concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to a gain-of-function in its kinase activity, disrupting these cellular processes and contributing to neurodegeneration in Parkinson's disease. This compound acts by directly inhibiting this kinase activity.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of this compound involves a systematic workflow, from initial compound preparation to final data analysis.
References
PF-06455943: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has emerged as a significant tool in the study of Parkinson's disease, for which LRRK2 mutations are a key genetic risk factor. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for the scientific community.
Executive Summary
This compound is a highly potent inhibitor of LRRK2, demonstrating low nanomolar IC50 values against both the wild-type (WT) enzyme and the pathogenic G2019S mutant.[1] Developed as a promising PET radioligand for in vivo imaging of LRRK2, its preclinical evaluation has underscored its favorable pharmacological and pharmacokinetic properties.[2][3] A critical aspect of its preclinical characterization is its selectivity profile against a panel of other kinases, which is essential for predicting potential off-target effects and ensuring a clean safety profile. This guide presents the available data on its selectivity, outlines the methods used for its determination, and places its mechanism of action within the broader context of LRRK2 signaling.
Quantitative Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 39 different kinases. The results indicate a high degree of selectivity for LRRK2, with only one significant off-target hit observed at a concentration of 1 µM.
| Kinase Target | This compound Inhibition (%) @ 1 µM |
| LRRK2 (WT) | >99% (IC50 = 3 nM)[1] |
| LRRK2 (G2019S) | >99% (IC50 = 9 nM)[1] |
| MST2 | 58% |
| Other 37 kinases | <50% |
Note: The IC50 values for LRRK2 are provided for context and are derived from separate experiments. The percentage inhibition data for the kinase panel was determined at a fixed concentration of 1 µM this compound in the presence of 1 mM ATP.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involved state-of-the-art biochemical assays. Below are the detailed methodologies for the key experiments cited.
LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the potency of this compound in inhibiting the enzymatic activity of LRRK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S mutant LRRK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) was used as the enzyme source. A synthetic peptide substrate, such as LRRKtide, was used for the phosphorylation reaction.
-
Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and a defined concentration of ATP (often at the Km for ATP to ensure competitive binding assessment).
-
Inhibitor Dilution: this compound was serially diluted in DMSO to generate a range of concentrations for testing.
-
Assay Procedure:
-
The LRRK2 enzyme was pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for a defined time (e.g., 60-120 minutes) at 30°C.
-
-
Detection: The extent of substrate phosphorylation was measured. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate peptide.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-Based Assay (e.g., TR-FRET): Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The raw data (luminescence, fluorescence, or radioactivity) was converted to percentage inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Kinase Selectivity Profiling (Panel Assay)
This assay evaluates the specificity of this compound by testing its activity against a broad range of different kinases.
Objective: To assess the inhibitory activity of this compound against a panel of 39 kinases at a fixed concentration.
Methodology:
-
Assay Platform: A widely used platform for kinase selectivity profiling is the KINOMEscan™ assay, which is a competition-based binding assay.
-
Principle:
-
Each kinase in the panel is tagged with DNA.
-
An immobilized, active-site directed ligand for each kinase is prepared on a solid support.
-
In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.
-
This compound is added to the reaction. If it binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
-
Assay Procedure:
-
A solution of this compound at a final concentration of 1 µM was prepared.
-
The inhibitor was incubated with each of the 39 kinases in the panel in the presence of the immobilized ligand.
-
The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the captured kinase.
-
-
Data Analysis: The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. The percentage inhibition is calculated as: % Inhibition = (1 - (Signal with this compound / Signal with DMSO)) * 100
Mandatory Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease and the point of intervention for this compound.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps in the KINOMEscan™ workflow used to determine the selectivity of this compound.
References
The Role of PF-06455943 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting hyperactive LRRK2 kinase is a promising therapeutic target. PF-06455943 has emerged as a potent and selective LRRK2 inhibitor, playing a crucial dual role in PD research: as a pharmacological tool to probe LRRK2 function and as a positron emission tomography (PET) radioligand, [18F]this compound, for in vivo imaging of LRRK2. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its context within LRRK2 signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1] Its development has been instrumental in advancing our understanding of LRRK2's role in PD pathogenesis. Furthermore, its radiolabeled form, [18F]this compound, allows for the non-invasive quantification and visualization of LRRK2 in the brain, a critical tool for both preclinical and clinical research.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and in vivo target engagement.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type (WT) LRRK2 | Enzymatic Assay | 3 | [1] |
| G2019S LRRK2 | Enzymatic Assay | 9 | [1] |
| Cellular LRRK2 (HEK293) | Whole Cell Assay (WCA) | 20 | [1] |
Table 2: In Vivo Target Engagement of [18F]this compound in Non-Human Primates
| Brain Region | Blocking Agent Dose (mg/kg) | Total Distribution Volume (VT) Displacement (%) | Reference |
| Whole Brain | 0.1 | 45-55 | [2][3] |
| Whole Brain | 0.3 | 45-55 | [2][3] |
LRRK2 Signaling Pathways
LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. The following diagrams illustrate key aspects of LRRK2 signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.
In Vitro LRRK2 Kinase Assay (TR-FRET)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
LRRKtide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound or other inhibitors
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pLRRKtide antibody and GFP-LRRK2)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant LRRK2 enzyme and LRRKtide substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a control.
-
Kinase Reaction Initiation: Add 2.5 µL of the LRRK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Substrate Addition: Add 5 µL of the LRRKtide/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the TR-FRET detection reagent mixture to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for this compound.
Cellular LRRK2 Autophosphorylation Assay
This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for LRRK2 (e.g., with a GFP tag)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-LRRK2 (S935) and anti-total LRRK2
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Transfection: Plate cells and transfect with the LRRK2 expression vector.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 90 minutes.
-
Cell Lysis: Wash the cells with PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot or ELISA:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-LRRK2 (S935) and anti-total LRRK2 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total LRRK2.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA) and calculate the ratio of phosphorylated to total LRRK2. Determine the IC50 value for the inhibition of LRRK2 autophosphorylation.
[18F]this compound PET Imaging in Non-Human Primates
This protocol outlines the general procedure for PET imaging of LRRK2 in non-human primates using [18F]this compound.[2][3]
Animal Model:
-
Non-human primates (e.g., rhesus monkeys)
Materials:
-
[18F]this compound
-
Anesthesia (e.g., ketamine, isoflurane)
-
PET/CT scanner
-
Arterial blood sampling setup
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of [18F]this compound intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for 90-120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the radiotracer concentration in the blood and its metabolites.
-
Blocking Study (for specificity): In a separate scan, pre-administer a non-radioactive LRRK2 inhibitor (e.g., this compound at 0.1 or 0.3 mg/kg) before injecting [18F]this compound.
-
Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling (e.g., two-tissue compartmental model) to calculate the total distribution volume (VT) in various brain regions.
-
Data Analysis: Compare the VT values from the baseline and blocking scans to determine the percentage of specific binding.
Conclusion
This compound is a versatile and powerful tool in the field of Parkinson's disease research. Its high potency and selectivity as a LRRK2 inhibitor make it invaluable for dissecting the complex cellular functions of LRRK2. Furthermore, its application as the PET radioligand [18F]this compound provides an unprecedented window into the in vivo status of LRRK2 in the brain. This technical guide serves as a comprehensive resource for researchers utilizing this compound to advance our understanding of Parkinson's disease and to develop novel therapeutic strategies targeting LRRK2.
References
Investigating LRRK2 Pathophysiology with PF-06455943: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in the investigation of LRRK2 pathophysiology, particularly in the context of Parkinson's disease. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes relevant pathways and workflows.
Introduction to LRRK2 and Its Role in Parkinson's Disease
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of Parkinson's disease research. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1][2] The protein possesses both kinase and GTPase activity, and disease-associated mutations, such as the common G2019S mutation, have been shown to increase its kinase activity.[1][2][3] This hyperactivity is believed to contribute to the neurodegenerative processes observed in Parkinson's disease, making LRRK2 a key therapeutic target.[4]
The precise cellular functions of LRRK2 are still under investigation, but it is known to be involved in a variety of cellular processes, including vesicular trafficking, autophagy, lysosomal function, and regulation of the cytoskeleton.[5][6] LRRK2 is a complex protein with multiple signaling pathways, and understanding its function is critical for developing effective therapies.[7] Key substrates of LRRK2's kinase activity include a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[8]
This compound: A Potent and Selective LRRK2 Inhibitor
This compound is a small molecule inhibitor that has been developed to be highly potent and selective for LRRK2.[9][10][11] Its favorable pharmacokinetic properties, including brain penetrance, make it a valuable tool for both preclinical research and as a potential therapeutic agent.[10][11] Furthermore, its development as a positron emission tomography (PET) radioligand, [18F]this compound, allows for in vivo imaging and quantification of LRRK2 in the brain, which is crucial for clinical development and patient stratification.[9][12][13][14]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 substrates, thereby blocking its downstream signaling. This inhibition of LRRK2 kinase activity is the primary mechanism by which this compound is being investigated for its therapeutic potential in Parkinson's disease.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 (Wild-Type LRRK2) | 3 nM | Biochemical Assay | [9] |
| IC50 (G2019S LRRK2) | 9 nM | Biochemical Assay | [9] |
| Cellular IC50 (WCA) | 20 nM | Cellular Assay | [9] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Brain Uptake | Favorable | Rodent and NHP PET Imaging | [10][11][12][13][14] |
| P-gp Efflux | Low | In Vitro Assay | [10][11] |
| Passive Permeability | High | In Vitro Assay | [10][11] |
Table 2: Pharmacokinetic Properties of this compound
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 are provided below.
In Vitro LRRK2 Kinase Assay
This protocol is adapted from established methods for measuring LRRK2 kinase activity.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant LRRK2.
Materials:
-
Recombinant human LRRK2 protein (wild-type and G2019S mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/ml BSA)
-
This compound at various concentrations
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and MBP.
-
Add this compound at a range of concentrations to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into MBP using a phosphorimager.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular LRRK2 Autophosphorylation Assay
This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context.[16][17]
Objective: To assess the cellular potency of this compound in inhibiting LRRK2 kinase activity.
Materials:
-
HEK293 cells transiently overexpressing LRRK2 (wild-type or G2019S)
-
This compound at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pS1292)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
Plate HEK293 cells and transfect with LRRK2 expression plasmids.
-
After 24-48 hours, treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total LRRK2 and pS1292-LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for pS1292-LRRK2 and normalize to the total LRRK2 signal.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
In Vivo Target Engagement using [18F]this compound PET Imaging
This protocol provides a general workflow for assessing LRRK2 target engagement in vivo using PET imaging in non-human primates, based on published studies.[12][13][14]
Objective: To measure the occupancy of LRRK2 by this compound in the brain.
Materials:
-
[18F]this compound radioligand
-
Non-human primate subject
-
PET scanner
-
Arterial blood sampling line
-
Unlabeled this compound for blocking studies
Procedure:
-
Perform a baseline PET scan by intravenously injecting a bolus of [18F]this compound into the non-human primate.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples to measure the radioligand concentration in plasma and its metabolites.
-
For blocking studies, pre-administer a dose of unlabeled this compound before the injection of the radioligand.
-
Repeat the PET scan and blood sampling procedure.
-
Reconstruct the PET images and perform kinetic modeling of the time-activity curves from various brain regions of interest to determine the total distribution volume (VT).
-
Calculate the receptor occupancy by comparing the VT values from the baseline and blocking scans.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to LRRK2 pathophysiology and its investigation with this compound.
Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Caption: Mechanism of Action of this compound as an ATP-Competitive Inhibitor.
References
- 1. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK 2 gene mutations in the pathophysiology of the ROCO domain and therapeutic targets for Parkinson’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 5. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
PF-06455943: A Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets. PF-06455943 has emerged as a potent and selective chemical probe for investigating the physiological and pathophysiological roles of LRRK2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its application in studying LRRK2 signaling.
Core Properties of this compound
This compound is a potent inhibitor of LRRK2 kinase activity. Its utility as a chemical probe is underscored by its high affinity and selectivity for LRRK2, which allows for the specific interrogation of LRRK2-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
| Assay Type | Target | IC50 Value |
| Biochemical Assay | LRRK2 (Wild-Type) | 3 nM |
| Biochemical Assay | LRRK2 (G2019S mutant) | 9 nM |
| Cellular Assay | LRRK2 | 20 nM |
Table 1: Potency of this compound against LRRK2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%.
| Parameter | Value | Species | Study Type |
| Brain Penetration | High | Non-human primate | PET Imaging |
| Specific Binding (VT Displacement) | 45-55% | Non-human primate | PET Imaging with homologous blocking |
Table 2: In Vivo Characteristics of this compound. This table highlights the ability of this compound to cross the blood-brain barrier and engage its target in a living system.
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex protein with both kinase and GTPase domains, suggesting its involvement in multiple cellular processes. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10, which are critical regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to an increase in its kinase activity, resulting in hyperphosphorylation of its substrates. This compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of downstream substrates like Rab10.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with LRRK2.
LRRK2 In Vitro Kinase Assay
This protocol describes how to measure the inhibitory activity of this compound on LRRK2 kinase activity in a biochemical assay format. A common method involves measuring the phosphorylation of a peptide substrate.
Workflow for In Vitro Kinase Assay
Materials:
-
Recombinant LRRK2 (Wild-Type and/or G2019S mutant)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LRRK2 peptide substrate (e.g., LRRKtide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 µM down to picomolar concentrations.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the LRRK2 enzyme to the desired concentration in kinase buffer.
-
Enzyme Addition: Add 2 µL of the diluted LRRK2 enzyme to each well containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in kinase buffer. Add 2 µL of this mixture to each well to start the kinase reaction. Final concentrations should be optimized, but typical starting points are 10-100 µM for ATP and the peptide substrate.
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light output from a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for LRRK2 Substrate Phosphorylation
This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of LRRK2 substrates, such as Rab10, in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2 (pS935), anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of substrate phosphorylation by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing LRRK2
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 by western blotting as described above.
-
Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and thus direct target engagement.
Conclusion
This compound is a valuable chemical probe for the study of LRRK2 biology. Its high potency and selectivity make it an excellent tool for elucidating the role of LRRK2 in cellular signaling pathways and for validating LRRK2 as a therapeutic target in Parkinson's disease and other LRRK2-associated disorders. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, it is crucial to use appropriate controls and to be aware of potential off-target effects, although this compound has been shown to be highly selective. The continued use of well-characterized probes like this compound will be instrumental in advancing our understanding of LRRK2 and in the development of novel therapies.
The Discovery and Development of PF-06455943: A Potent LRRK2 Inhibitor and PET Radioligand for Parkinson's Disease Research
Cambridge, MA - PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key drug target in the potential treatment of Parkinson's disease. Developed by Pfizer, this small molecule has also been labeled with fluorine-18 (B77423) to serve as a positron emission tomography (PET) radioligand, enabling in vivo imaging of LRRK2. This allows for a deeper understanding of the kinase's role in disease and facilitates the clinical development of LRRK2-targeting therapeutics.
Mutations in the LRRK2 gene are the most common known cause of inherited Parkinson's disease, and increased LRRK2 kinase activity is believed to play a crucial role in the neurodegenerative process.[1][2] this compound was developed to selectively inhibit this kinase activity, offering a potential therapeutic avenue. Its dual role as a PET ligand is critical for non-invasively assessing the engagement of LRRK2-targeting drugs in the brain, a vital step in clinical trials.[3]
Physicochemical Properties and In Vitro Potency
This compound, with the chemical name 3-(5-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-3-yl)benzonitrile, demonstrates high potency against both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.
| Parameter | Value | Assay Type |
| IC50 (WT LRRK2) | 3 nM | Biochemical Kinase Assay |
| IC50 (G2019S LRRK2) | 9 nM | Biochemical Kinase Assay |
| Cellular IC50 | 20 nM | Whole Cell Assay (WCA) |
| Table 1: In Vitro Potency of this compound.[4] |
Preclinical Pharmacokinetics and Brain Penetration
Preclinical studies in various animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.
| Species | Parameter | Value |
| Rat | Brain/Plasma Ratio | >1 |
| Non-human Primate | Brain Uptake (PET) | High |
| Table 2: Summary of Preclinical Pharmacokinetic Properties. |
Mechanism of Action and LRRK2 Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations in LRRK2 are thought to lead to a toxic gain of function through increased kinase activity, disrupting these normal cellular functions and contributing to neuronal cell death.
References
The Potent and Selective Inhibition of LRRK2 Autophosphorylation by PF-06455943: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory effects of PF-06455943 on Leucine-Rich Repeat Kinase 2 (LRRK2) autophosphorylation, a key process implicated in the pathogenesis of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutic agents.
Introduction
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the common G2019S variant, lead to a hyperactive kinase state, resulting in increased autophosphorylation and the phosphorylation of downstream substrates. This aberrant kinase activity is believed to contribute to the neurodegeneration observed in Parkinson's disease. This compound has emerged as a potent and selective small molecule inhibitor of LRRK2 kinase activity, offering a valuable tool for both basic research and as a potential therapeutic candidate. This guide summarizes the quantitative data on its inhibitory potency and provides detailed experimental methodologies for assessing its effect on LRRK2 autophosphorylation.
Quantitative Data Summary
The inhibitory potency of this compound against LRRK2 has been determined through various in vitro and cellular assays. The following table provides a summary of the key quantitative data.
| Assay Type | LRRK2 Variant | IC50 Value | Reference |
| In Vitro Kinase Assay | Wild-Type (WT) | 3 nM | [1] |
| In Vitro Kinase Assay | G2019S Mutant | 9 nM | [1] |
| Cellular Western Blot Assay | - | 20 nM | [1] |
| In Vitro Binding Assay | Wild-Type (WT) | 3.6 nM | [2] |
LRRK2 Signaling Pathway and Point of Inhibition
This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to serine and threonine residues on LRRK2 itself (autophosphorylation) and on its downstream substrates. A critical site of autophosphorylation is Serine 1292 (pS1292), which is considered a reliable biomarker of LRRK2 kinase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on LRRK2 autophosphorylation.
In Vitro LRRK2 Kinase Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant LRRK2.
References
Beyond LRRK2: A Technical Guide to the Cellular Targets of PF-06455943
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular targets of PF-06455943, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of this compound, as the direct off-target profile of this compound is not extensively published. Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a reliable surrogate for predicting the off-target interactions of this compound.
Quantitative Analysis of Off-Target Kinase Inhibition
The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial inhibition. This quantitative data is crucial for identifying potential secondary pharmacological effects and for guiding further investigation into the compound's mechanism of action.
| Target Kinase Family | Target Kinase | Percent Inhibition at 1 µM |
| Primary Target | LRRK2 | >99 |
| STE20-like Kinase | STK24 (MST3) | 98 |
| STE20-like Kinase | STK3 (MST2) | 97 |
| STE20-like Kinase | STK25 (YSK1) | 96 |
| STE20-like Kinase | STK4 (MST1) | 95 |
| STE20-like Kinase | SLK | 92 |
| STE20-like Kinase | LOK (STK10) | 90 |
| STE20-like Kinase | MAP4K4 | 89 |
| STE20-like Kinase | TNIK | 88 |
| STE20-like Kinase | MAP4K5 (KHS1) | 88 |
| STE20-like Kinase | MINK1 | 86 |
| Germinal Center Kinase | MAP4K2 | 84 |
| - | OXSR1 | 82 |
| Tyrosine Kinase | TNK2 (ACK1) | 80 |
| Germinal Center Kinase | MAP4K3 (GLK) | 79 |
| Calcium/Calmodulin-Dependent | CAMKK2 | 78 |
| Tyrosine Kinase | TNK1 | 77 |
| - | GCK (MAP4K1) | 76 |
| STE-like Kinase | STK33 | 74 |
| - | CIT | 72 |
| - | STK16 (MPSK1) | 70 |
| Mitogen-Activated Protein Kinase | MAP2K4 (MKK4) | 68 |
| Myosin Light Chain Kinase | MYO3A | 67 |
| Myosin Light Chain Kinase | MYO3B | 66 |
Detailed Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
The off-target profile of PF-06447475 was determined using a competitive binding assay that quantitatively measures the interaction of the compound with a large panel of human kinases.
Experimental Procedure:
-
Compound Handling: A stock solution of PF-06447475 was prepared in 100% DMSO.
-
Kinase Panel Screening: The compound was screened at a concentration of 1 µM against a panel of recombinant human kinases.
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the phage DNA.
-
Assay Execution:
-
Kinases were incubated with the immobilized ligand and the test compound in the assay wells.
-
After an equilibration period, unbound kinase was washed away.
-
The amount of bound kinase was then quantified using qPCR.
-
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by the test compound, as compared to a DMSO control. A higher percent inhibition value indicates a stronger interaction between the compound and the kinase.
Visualized Data and Workflows
Experimental Workflow: Kinome Scan
The following diagram illustrates the key steps in the experimental workflow used to determine the kinase selectivity profile of PF-06447475.
Caption: Experimental workflow for kinome selectivity profiling.
Signaling Pathways of Key Off-Targets
The identified off-target kinases are involved in a variety of cellular signaling pathways. This diagram highlights the major pathways potentially affected by this compound.
Caption: Key signaling pathways potentially modulated by this compound.
In-Depth Technical Guide: ADME and Pharmacokinetic Properties of PF-06455943
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06455943 is a potent and selective, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), an enzyme genetically linked to Parkinson's disease. Developed as a positron emission tomography (PET) radioligand, this compound allows for in vivo target engagement studies, crucial for the clinical development of LRRK2 inhibitors. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound and its closely related preclinical counterpart, PF-06447475. The data herein is critical for understanding the compound's disposition and for designing future preclinical and clinical studies.
Introduction to this compound and LRRK2 Inhibition
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. LRRK2 kinase inhibitors are being investigated for their potential to slow or halt the progression of Parkinson's disease. This compound is a valuable tool in this research, enabling the in vivo quantification of LRRK2 in the brain and the assessment of target occupancy by therapeutic candidates. It is a derivative of PF-06447475, a compound that has undergone extensive preclinical characterization.
In Vitro ADME Properties
The in vitro ADME profile of a compound is a critical determinant of its potential for in vivo success. The following tables summarize the key in vitro ADME parameters for PF-06447475, the preclinical tool compound structurally similar to this compound.
Table 1: In Vitro Metabolic Stability of PF-06447475
| Species | System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Rat | Liver Microsomes | 13 | 107 |
| Human | Liver Microsomes | < 5.8 | > 240 |
Table 2: Permeability of PF-06447475
| Assay System | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| RRCK | 12 | 0.8 |
| MDR1 | 11 | 1.0 |
Table 3: Plasma Protein Binding of PF-06447475
| Species | Unbound Fraction (fu) |
| Rat | 0.16 |
| Human | 0.11 |
In Vivo Pharmacokinetic Properties
The in vivo pharmacokinetic profile of PF-06447475 has been characterized in preclinical species to understand its disposition and to predict human pharmacokinetics.
Table 4: In Vivo Pharmacokinetic Parameters of PF-06447475 in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t½ (h) | CLp (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 2 | - | - | 1300 | 2.9 | 26 | 5.0 | - |
| PO | 10 | 1100 | 1.0 | 5400 | 3.3 | - | - | 82 |
Table 5: Brain Penetration of PF-06447475 in Rats
| Parameter | Value |
| Brain/Plasma Ratio (AUC) | 1.0 |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of ADME and pharmacokinetic studies. The following sections outline the protocols used to generate the data presented above.
In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of the test compound in liver microsomes.
-
Procedure:
-
The test compound (1 µM) is incubated with rat or human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of NADPH (1 mM).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is determined by LC-MS/MS analysis.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Permeability Assay (RRCK and MDR1 Cells)
-
Objective: To assess the passive permeability and potential for P-glycoprotein (P-gp) mediated efflux of the test compound.
-
Procedure:
-
Renal-derived rat cell line (RRCK) and Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) are cultured on permeable filter supports to form a confluent monolayer.
-
The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at specific time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
The efflux ratio (Papp, B→A / Papp, A→B) is calculated to determine if the compound is a substrate for efflux transporters like P-gp.
-
Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of the test compound that is bound to plasma proteins.
-
Procedure:
-
The test compound is added to plasma from the desired species (rat or human).
-
The plasma sample is placed in one chamber of a dialysis device, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.
-
The device is incubated at 37°C until equilibrium is reached.
-
The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.
-
In Vivo Pharmacokinetics in Rats
-
Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.
-
Procedure:
-
Male Sprague-Dawley rats are administered the test compound either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
For brain penetration studies, brain tissue is collected at the end of the study.
-
The concentration of the test compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 is a multi-domain protein with both kinase and GTPase activity. Its activation can lead to the phosphorylation of various substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2 can disrupt these pathways, leading to cellular dysfunction.
Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in rats.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The preclinical ADME and pharmacokinetic data for PF-06447475, a close analog of this compound, demonstrate favorable drug-like properties, including high permeability, good metabolic stability in human liver microsomes, and excellent brain penetration. These characteristics support the use of this compound as a PET radioligand for in vivo imaging of LRRK2 in the central nervous system. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of Parkinson's disease drug discovery and development, facilitating further investigation into the therapeutic potential of LRRK2 inhibition.
Methodological & Application
Application Notes and Protocols for [18F]PF-06455943 PET Imaging in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]PF-06455943 is a novel positron emission tomography (PET) radioligand designed for the in vivo imaging of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease (PD), making LRRK2 a key therapeutic target.[1] This document provides detailed protocols for the use of [18F]this compound in non-human primates (NHPs), a critical step in the translational research of LRRK2-targeted therapies. The protocols cover radiosynthesis, animal handling, PET imaging, and data analysis, providing a comprehensive guide for researchers in the field.
LRRK2 Signaling Pathway
Mutations in LRRK2, particularly the G2019S mutation, can lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[5] LRRK2 is involved in various cellular processes, and its downstream signaling is a key area of investigation. The following diagram illustrates a simplified LRRK2 signaling pathway.
Figure 1: Simplified LRRK2 Signaling Pathway in Parkinson's Disease.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound can be performed using either an automated synthesis module or a manual procedure.
Automated Synthesis Protocol
An automated synthesis of [18F]this compound can be achieved with high reproducibility and radiochemical purity.[2]
Table 1: Parameters for Automated Radiosynthesis of [18F]this compound
| Parameter | Value |
| Synthesis Module | Trasis AllinOne |
| Precursor | Nitro-substituted precursor |
| [18F]Fluoride Trapping | Preconditioned anion exchange cartridge (QMA) |
| Elution | K2CO3/Kryptofix 2.2.2 in acetonitrile (B52724) and water |
| Azeotropic Drying | 110 °C with N2 flow |
| Reaction Temperature | 150 °C |
| Reaction Time | 10 minutes |
| Final Formulation | 5% ethanol/saline |
| pH of Final Product | 5.0 |
| Radiochemical Purity | >99% |
| Activity Yield | ~20% (40 mCi) |
| Synthesis Time | ~78 minutes from End of Bombardment (EOB) |
Manual Synthesis Protocol
For laboratories without access to an automated synthesizer, a manual synthesis can be performed.
Table 2: Reagents and Conditions for Manual Radiosynthesis of [18F]this compound
| Step | Reagent/Condition | Details |
| 1. [18F]Fluoride Trapping | QMA cartridge | Pre-conditioned with NaHCO3 and water. |
| 2. Elution | K2CO3/Kryptofix 2.2.2 in acetonitrile/water | Elute trapped [18F]F- into a reaction vessel. |
| 3. Drying | 110 °C under nitrogen stream | Azeotropically dry the [18F]F-/K222 complex. |
| 4. Radiosynthon Addition | Nitro-precursor in DMSO | Add to the dried [18F]F-/K222 complex. |
| 5. Reaction | 150 °C for 15 minutes | Heat the reaction mixture. |
| 6. Quenching & Purification | HPLC | Quench the reaction and purify using semi-preparative HPLC. |
| 7. Formulation | C18 Sep-Pak cartridge | Trap the purified product and elute with ethanol, then dilute with saline for injection. |
Non-Human Primate PET Imaging Protocol
The following protocol is intended for PET imaging of LRRK2 in the brain of non-human primates using [18F]this compound.
Experimental Workflow
Figure 2: Experimental Workflow for [18F]this compound PET Imaging in NHPs.
Animal Preparation and Anesthesia
-
Fasting: Non-human primates (e.g., rhesus macaques) should be fasted overnight with free access to water.
-
Anesthesia: Induce anesthesia with ketamine (10 mg/kg, IM).[6] Maintain anesthesia with a continuous intravenous infusion of propofol (B549288) (0.4 mg/kg/min).[6] Intubate the animal and maintain ventilation with an oxygen/air mixture.[6] Monitor vital signs (heart rate, respiration rate, SpO2, EtCO2, blood pressure, and temperature) throughout the procedure.[6]
-
Catheterization: Place an intravenous catheter for radiotracer injection and fluid administration. Place an arterial catheter (e.g., in the saphenous or femoral artery) for blood sampling.[6][7]
PET Imaging Parameters
Table 3: PET Imaging Scan Parameters
| Parameter | Specification |
| Injected Dose | 185-370 MBq (5-10 mCi) as an intravenous bolus |
| Transmission Scan | Low-dose CT for attenuation correction |
| Emission Scan Duration | 90-180 minutes |
| Dynamic Framing | Example: 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min, 4 x 10min |
| Blocking Studies (optional) | Pre-treatment with unlabeled this compound (0.1 or 0.3 mg/kg) to assess specific binding.[1] |
Arterial Blood Sampling and Metabolite Analysis
-
Blood Sampling: Collect serial arterial blood samples throughout the scan.[6]
-
Sample Processing: Centrifuge blood samples to separate plasma.
-
Radioactivity Measurement: Measure radioactivity in whole blood and plasma using a gamma counter.
-
Metabolite Analysis: Determine the fraction of unmetabolized radiotracer in plasma at various time points using techniques such as HPLC.
Data Analysis
-
Image Reconstruction: Reconstruct PET images using standard algorithms with corrections for attenuation, scatter, and decay.
-
Kinetic Modeling: Use a radiometabolite-corrected arterial input function to perform kinetic modeling.[1]
-
Quantification: The primary outcome measure is the total distribution volume (VT), which reflects the concentration of LRRK2 in the brain.
Biodistribution and Dosimetry (Representative Data)
While a specific biodistribution and dosimetry study for [18F]this compound in non-human primates is not yet published, the following table provides representative data based on other 18F-labeled tracers.[8][9] The primary routes of excretion are expected to be hepatobiliary and renal.
Table 4: Representative Biodistribution of an 18F-labeled Tracer in Non-Human Primates (% Injected Dose at 2 hours post-injection)
| Organ | % Injected Dose |
| Liver | 20 - 30 |
| Kidneys | 5 - 10 |
| Bladder | 15 - 25 |
| Lungs | 3 - 5 |
| Heart | 2 - 4 |
| Brain | 2 - 4 |
| Spleen | 1 - 2 |
| Bone | 5 - 10 |
Dosimetry: The effective radiation dose for 18F-labeled tracers in non-human primates is typically in the range of 0.02-0.04 mSv/MBq.[9] The organs receiving the highest absorbed doses are usually the urinary bladder wall, liver, and kidneys.[8][9]
Conclusion
This document provides a comprehensive set of protocols for the use of [18F]this compound in non-human primate PET imaging studies. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of LRRK2 in the context of Parkinson's disease and aiding in the development of novel therapeutics.
References
- 1. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 8. Biodistribution and radiation dosimetry of [18F]F-PEB in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for In Vitro Kinase Assay Using PF-06455943
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease, often leading to increased kinase activity. Therefore, the inhibition of LRRK2 is a promising therapeutic strategy. These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against LRRK2.
Quantitative Data Summary
The inhibitory potency of this compound against LRRK2 has been determined in various in vitro assays. The following table summarizes key quantitative data.
| Assay Type | Target Enzyme | Substrate | Inhibitor | IC50 Value |
| Biochemical Kinase Assay | LRRK2 (Wild-Type) | LRRKtide (peptide) | This compound | ~3 nM |
| Biochemical Kinase Assay | LRRK2 (G2019S Mutant) | LRRKtide (peptide) | This compound | ~11 nM |
| Whole-Cell Assay | LRRK2 | Endogenous | This compound | ~25 nM |
LRRK2 Signaling Pathway
This compound inhibits LRRK2 kinase activity, thereby preventing the phosphorylation of its downstream substrates. Key upstream activators of LRRK2 include a number of Rab GTPases. Upon activation, LRRK2 phosphorylates various substrates, including a subset of Rab proteins, influencing cellular processes such as vesicular trafficking.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common methods for in vitro kinase assays are presented below: a radiometric assay and a non-radiometric TR-FRET assay. These protocols are designed to determine the IC50 value of this compound.
Protocol 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Phosphoric acid (e.g., 1%)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the LRRK2 enzyme, substrate (MBP or peptide), and the diluted this compound or DMSO (for control).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro kinase assay.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is a non-radiometric alternative that measures the phosphorylation of a fluorescently labeled substrate.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
Biotinylated peptide substrate (e.g., Biotin-LRRKtide)
-
This compound
-
ATP solution
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)
-
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., EDTA in TR-FRET dilution buffer)
-
384-well low-volume microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the kinase reaction components (LRRK2, substrate, ATP) in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO control.
-
Add Kinase and Substrate: Add the LRRK2 enzyme and biotinylated substrate mixture to each well.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop Reaction: Add the Stop Solution containing EDTA to each well to terminate the kinase reaction.
-
Detection: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) to each well.
-
Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for a TR-FRET in vitro kinase assay.
Application Notes and Protocols for Autoradiography with [18F]PF-06455943 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [18F]PF-06455943 in in vitro autoradiography studies of brain tissue. This radioligand is a valuable tool for investigating the distribution and density of Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease.[1][2][3]
Introduction
[18F]this compound is a potent and selective positron emission tomography (PET) radioligand that targets the LRRK2 protein.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and the protein's kinase activity is a promising therapeutic target.[2] Autoradiography with [18F]this compound allows for the precise anatomical localization and quantification of LRRK2 in ex vivo brain sections, providing critical insights for neurodegenerative disease research and the development of novel LRRK2-targeting therapeutics.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro autoradiography studies using [18F]this compound in rat brain tissue. The data illustrates the regional distribution of LRRK2 and the specificity of the radioligand binding, as demonstrated by displacement with a blocking agent.
| Brain Region | Baseline Radioactivity (Normalized to Midbrain) | Radioactivity with Blocking Agent (GNE-0877) | % Displacement |
| Hippocampus | High | Significantly Reduced | High |
| Thalamus | Moderate | Significantly Reduced | High |
| Striatum | High | Significantly Reduced | High |
| Cerebral Cortex | Moderate | Significantly Reduced | High |
| Cerebellum | Low | No Obvious Blocking | Low |
| Midbrain | Reference | No Obvious Blocking | Low |
Data is synthesized from qualitative descriptions and graphical representations in the cited literature.[4] A study in non-human primates demonstrated a 45-55% displacement of [18F]this compound total distribution volume (VT) in the whole brain with a homologous blocking agent.[1][2]
Experimental Protocols
This section provides a detailed methodology for performing in vitro autoradiography with [18F]this compound on brain tissue sections.
Brain Tissue Preparation
-
Euthanasia and Brain Extraction: Euthanize the subject animal (e.g., rat) according to approved institutional guidelines. Immediately dissect the brain and snap-freeze it in isopentane (B150273) pre-cooled with dry ice or liquid nitrogen.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 20 µm. Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Storage: Store the slide-mounted sections at -80°C until use.
In Vitro Autoradiography Procedure
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a pre-incubation buffer (50 mM Tris-HCl, 1.2 mM MgCl₂, 2 mM CaCl₂) for 20 minutes at ambient temperature.[4]
-
-
Incubation:
-
Prepare the incubation buffer by adding [18F]this compound to the pre-incubation buffer at a concentration of approximately 0.48 nM.[4]
-
For determining non-specific binding, prepare a separate incubation buffer containing [18F]this compound and a high concentration (e.g., 10 µM) of a selective LRRK2 inhibitor such as GNE-0877 or PF-06447475.[4]
-
Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature.
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Imaging and Data Analysis
-
Phosphor Imaging:
-
Appose the dried slides to a phosphor imaging screen in a light-tight cassette.
-
Expose the screen for a duration determined by the radioactivity of the sections (typically a few hours to overnight for 18F).
-
-
Image Acquisition:
-
Scan the phosphor screen using a phosphor imager to obtain a digital autoradiogram.
-
-
Data Quantification:
-
Use appropriate software to draw regions of interest (ROIs) over the different brain structures on the autoradiogram.
-
Measure the signal intensity (e.g., photostimulated luminescence per unit area) within each ROI.
-
Calculate specific binding by subtracting the signal intensity in the presence of the blocking agent (non-specific binding) from the total binding signal.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 Signaling Pathway Overview.
Experimental Workflow for [18F]this compound Autoradiography
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of LRRK2 Inhibition with PF-06455943
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose kinase activity is implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is a central feature of both familial and sporadic forms of the disease. Consequently, LRRK2 has emerged as a key therapeutic target, and the development of potent and selective LRRK2 inhibitors is a major focus of drug discovery efforts.
PF-06455943 is a potent and selective inhibitor of LRRK2 kinase activity. Understanding the cellular effects of this compound in real-time is crucial for elucidating its mechanism of action and for the development of LRRK2-targeted therapeutics. Live-cell imaging provides a powerful tool to monitor the dynamic processes regulated by LRRK2 and the direct engagement of inhibitors like this compound with their target in a physiological context.
These application notes provide a detailed overview and protocols for the live-cell imaging of LRRK2 inhibition by this compound. The protocols focus on monitoring LRRK2 kinase activity and its downstream signaling events in living cells.
Data Presentation
Quantitative Data Summary of this compound Inhibition
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WT LRRK2) | 3 nM | In vitro kinase assay | [1] |
| IC50 (G2019S LRRK2) | 9 nM | In vitro kinase assay | [1] |
| Cellular IC50 (WCA) | 20 nM | Cellular Western Blot Assay | [1] |
Signaling Pathway
Mutations in LRRK2 can lead to its hyperactivation, resulting in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2][3] This aberrant phosphorylation can disrupt cellular processes such as autophagy and endosomal trafficking, contributing to neuronal dysfunction.[4][5][6] this compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates like Rab10.
Experimental Protocols
Protocol 1: Live-Cell Imaging of LRRK2 Kinase Activity Using a Fluorescent Biosensor
This protocol describes a general method for using a genetically encoded fluorescent biosensor to monitor LRRK2 kinase activity in real-time. The principle relies on a Förster Resonance Energy Transfer (FRET) or a ratiometric fluorescent protein-based sensor that changes its conformation and fluorescent properties upon phosphorylation by LRRK2.
Materials:
-
Human cell line (e.g., HEK293T, SH-SY5Y)
-
LRRK2 kinase activity biosensor plasmid (e.g., a FRET-based sensor with a LRRK2 substrate motif)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for the biosensor.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
At 70-80% confluency, transfect the cells with the LRRK2 kinase activity biosensor plasmid according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for biosensor expression.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage and allow the cells to equilibrate in the imaging chamber for at least 30 minutes.
-
Acquire baseline images of the cells expressing the biosensor. For FRET-based sensors, this will involve acquiring images in both the donor and FRET channels. For ratiometric sensors, acquire images at the two excitation wavelengths.
-
Carefully add the pre-warmed medium containing this compound or vehicle control to the cells.
-
Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-2 hours).
-
-
Data Analysis:
-
For FRET-based sensors, calculate the FRET ratio (Acceptor intensity / Donor intensity) for each cell over time.
-
For ratiometric sensors, calculate the emission ratio corresponding to the two excitation wavelengths.
-
A decrease in the FRET or emission ratio over time in the this compound-treated cells compared to the vehicle control indicates inhibition of LRRK2 kinase activity.
-
Quantify the change in the ratio and plot the dose-response curve to determine the EC50 of this compound in living cells.
-
Protocol 2: Immunofluorescence Staining for Phosphorylated Rab10 (pRab10)
This protocol allows for the quantification of LRRK2 kinase activity in fixed cells by measuring the levels of its downstream substrate, phosphorylated Rab10.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-pT73-Rab10 and mouse anti-total Rab10
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 568)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-pRab10 and anti-total Rab10) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, pRab10, and total Rab10.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of pRab10 and total Rab10 in individual cells using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the ratio of pRab10 to total Rab10 fluorescence intensity for each cell.
-
Compare the pRab10/total Rab10 ratio between this compound-treated and vehicle-treated cells to determine the extent of LRRK2 inhibition.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of the LRRK2 inhibitor this compound using live-cell and fixed-cell imaging techniques. These methods enable the quantitative assessment of LRRK2 kinase inhibition and its impact on downstream signaling pathways. By visualizing and measuring the dynamic cellular processes regulated by LRRK2, researchers can gain deeper insights into the mechanism of action of this compound and advance the development of novel therapies for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 3. LRRK2 and Rab GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 regulates autophagic activity and localizes to specific membrane microdomains in a novel human genomic reporter cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 and vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LRRK2-RAB axis in regulation of vesicle trafficking and α-synuclein propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Radiolabeling of [18F]PF-06455943
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]PF-06455943 is a potent and selective positron emission tomography (PET) radioligand for the leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The ability to image LRRK2 in the living human brain is a crucial tool for understanding the pathophysiology of PD, developing novel LRRK2-targeting therapeutics, and assessing target engagement in clinical trials. [18F]this compound has demonstrated favorable properties for this purpose, including high brain penetration and specific binding to LRRK2.[1][2] This document provides detailed protocols for the synthesis of the precursor, and both manual and automated radiolabeling of [18F]this compound, along with quality control procedures.
LRRK2 Signaling Pathway
Mutations in LRRK2 are linked to Parkinson's disease, and the kinase activity of LRRK2 is a key target for therapeutic intervention. LRRK2 is a large, multi-domain protein involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The signaling pathway is complex and not fully elucidated, but it is understood that LRRK2 kinase activity is a central node.
Caption: LRRK2 Signaling Pathway and [18F]this compound Target Engagement.
Synthesis of the Nitro-Precursor
The synthesis of the nitro-precursor, 3-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-5-nitrobenzonitrile, is a five-step process starting from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Workflow for the 5-step synthesis of the nitro-precursor.
Experimental Protocol: Nitro-Precursor Synthesis
Step 1: Protection of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine A detailed protocol for this specific protection has not been widely published; however, a standard procedure using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) would be appropriate.
Step 2: Synthesis of 5-Bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine To a solution of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product can be isolated by precipitation with water and purified by column chromatography.
Step 3: Suzuki Coupling To a degassed mixture of 5-bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3-cyano-5-nitrophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like 1,4-dioxane (B91453) and water, add a base such as sodium carbonate (2.0 eq). Heat the reaction mixture under an inert atmosphere at 90-110 °C for several hours. After completion, the product is extracted and purified by column chromatography.
Step 4 & 5: These steps are likely variations of the above, leading to the final nitro-precursor. A full, detailed 5-step synthesis from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is noted in the literature but the exact step-by-step procedure is not publicly detailed.[3] The general strategy involves protection, substitution, coupling, and deprotection.
[18F]this compound Radiolabeling
The radiolabeling of [18F]this compound is achieved through a nucleophilic aromatic substitution reaction on the nitro-precursor with [18F]fluoride.
Manual Radiolabeling Protocol
1. [18F]Fluoride Production and Drying:
-
Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride into a reaction vessel using a solution of potassium carbonate (K2CO3) and Kryptofix 222 (K222) in acetonitrile (B52724) and water.
-
Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.
2. Radiolabeling Reaction:
-
Dissolve the nitro-precursor (typically 1-2 mg) in anhydrous DMSO.
-
Add the precursor solution to the dried [18F]fluoride complex.
-
Seal the reaction vessel and heat at 150-160 °C for 10-15 minutes.
3. Purification:
-
After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [18F]this compound.
-
Wash the C18 cartridge with water to remove unreacted [18F]fluoride and other polar impurities.
-
Elute the product from the C18 cartridge with ethanol (B145695) or acetonitrile.
-
Further purify the product using semi-preparative HPLC.
4. Formulation:
-
Collect the HPLC fraction containing [18F]this compound.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a sterile, injectable solution (e.g., 5% ethanol in saline).
Automated Radiolabeling Protocol (Trasis AllinOne Module)
The automated synthesis of [18F]this compound can be reliably performed on a Trasis AllinOne synthesis module.[3]
Caption: Automated synthesis workflow for [18F]this compound.
Quantitative Data Summary
| Parameter | Manual Synthesis | Automated Synthesis (Trasis AllinOne) |
| Precursor Amount | 1-2 mg | Not explicitly stated, typically 1-2 mg |
| Reaction Temperature | 150-160 °C | 150 °C |
| Reaction Time | 10-15 min | 10 min |
| Radiochemical Conversion | 18 ± 3%[3] | Not explicitly stated |
| Activity Yield (EOB) | Not explicitly stated | 20% (40 mCi)[3] |
| Total Synthesis Time | Variable | 78 min from EOB[3] |
| Radiochemical Purity | >99% | >99%[3] |
| Molar Activity | High | High |
| Final Formulation | 5% Ethanol in Saline | 5% Ethanol in Saline[3] |
Quality Control
A comprehensive quality control procedure is essential to ensure the safety and efficacy of the radiotracer for human administration.
| Quality Control Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |
| Radionuclidic Purity | Gamma spectroscopy | ≥ 99.5% |
| Radiochemical Identity | Co-elution with standard on HPLC | Retention time of the radioactive peak matches that of the non-radioactive standard |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL |
| Sterility | USP <71> Sterility Tests | No microbial growth |
HPLC Conditions for Quality Control
-
Column: XSELECT HSS T3, 5 µm, 4.6 x 150 mm[3]
-
Mobile Phase: 30% acetonitrile in water[3]
-
Flow Rate: 1 mL/min[3]
-
Temperature: 25 °C[3]
-
Detection: UV (at a suitable wavelength for this compound) and radioactivity detector in series.
References
- 1. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Modeling of [18F]PF-06455943 PET Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]PF-06455943 is a novel positron emission tomography (PET) radioligand developed for imaging the Leucine-Rich Repeat Kinase 2 (LRRK2) in the brain. Mutations in the LRRK2 gene are a significant cause of inherited Parkinson's disease (PD), making it a key therapeutic target. This document provides detailed application notes and protocols for the kinetic modeling of [18F]this compound PET data, enabling researchers to quantify LRRK2 expression and occupancy in vivo. The following protocols and data are based on preclinical studies in nonhuman primates and are intended to support the translation of [18F]this compound PET imaging to human studies and drug development programs.
Quantitative Data Summary
Kinetic analysis of [18F]this compound PET data in nonhuman primates has demonstrated that a two-tissue compartmental model (2TCM) is the most appropriate method for quantification.[1][2] Logan graphical analysis can also provide reliable estimates of the total distribution volume (V_T).[1][2] Homologous blocking studies have confirmed the specific binding of [18F]this compound to LRRK2, with a significant displacement of the radiotracer observed.[1][2]
Table 1: Summary of Kinetic Modeling Parameters for [18F]this compound in Nonhuman Primates
| Parameter | Value | Description | Reference |
| Optimal Kinetic Model | Two-Tissue Compartmental Model (2TCM) | Provides the best fit for the time-activity curve data. | [1][2] |
| Alternative Analysis | Logan Graphical Analysis | A reliable method for estimating total distribution volume (V_T). | [1][2] |
| Scan Duration for Reliable V_T | 30 minutes | Total distribution volume (V_T) values can be reliably estimated with this shorter scan duration. | [1][2] |
| Whole Brain V_T Displacement | 45-55% | Achieved with homologous blocking using unlabeled this compound, confirming specific binding. | [1][2] |
Experimental Protocols
Animal Preparation and Radiotracer Administration
Protocol for Nonhuman Primate Studies:
-
Animal Model: The protocol is designed for nonhuman primates (e.g., macaques).
-
Anesthesia: Anesthetize the animal prior to the PET scan. The specific anesthetic regimen should be chosen to minimize interference with radiotracer kinetics.
-
Catheterization: Place intravenous catheters for radiotracer injection and arterial catheters for blood sampling.
-
Radiotracer Injection:
-
Administer a bolus injection of [18F]this compound intravenously.
-
The injected dose should be determined based on the scanner sensitivity and animal weight to ensure adequate signal for imaging.
-
-
Blocking Studies (for validation of specific binding):
PET Image Acquisition
Protocol for Dynamic PET Scanning:
-
Scanner: Utilize a high-resolution PET scanner.
-
Dynamic Scan Sequence: Acquire a dynamic PET scan immediately following the injection of [18F]this compound.
-
Frame Duration: The scan should consist of a series of time frames to capture the kinetics of the radiotracer. A typical framing scheme might be:
-
Multiple short frames in the initial minutes to capture the blood flow component.
-
Gradually increasing frame durations for the remainder of the scan.
-
-
Total Scan Duration: While reliable V_T estimates can be obtained from a 30-minute scan, a longer acquisition (e.g., 60-90 minutes) may be beneficial for full kinetic modeling.[1][2]
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
Arterial Blood Sampling and Analysis
Protocol for Generating an Arterial Input Function:
-
Arterial Sampling: Collect serial arterial blood samples throughout the PET scan. The sampling schedule should be more frequent in the initial minutes after injection and then spaced out over the remainder of the scan.
-
Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for each sample.
-
Metabolite Analysis:
-
Perform radio-HPLC analysis on selected plasma samples to determine the fraction of unmetabolized parent radiotracer ([18F]this compound).
-
Fit the parent fraction data to a suitable function to generate a continuous curve.
-
-
Arterial Input Function: Correct the plasma time-activity curve for metabolism to generate the final arterial input function, which represents the concentration of parent radiotracer in arterial plasma over time.
Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease.
References
Application Notes and Protocols: Evaluating PF-06455943 in a G2019S LRRK2 Mutant Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling, and mutations within the LRRK2 gene are strongly associated with an increased risk of developing Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to constitutively elevated kinase activity. This hyperactivity is believed to contribute to the neurodegenerative processes in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.
PF-06455943 is a potent inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in cellular and in vitro models harboring the LRRK2 G2019S mutation. The included protocols detail key assays for characterizing the inhibitory potential of this compound.
Data Presentation
The inhibitory activity of this compound against both wild-type (WT) and G2019S mutant LRRK2 has been quantified across various assay formats. The following tables summarize the key potency data for easy comparison.
| Assay Type | Target | IC50 Value |
| Enzymatic Assay | LRRK2 (WT) | 3 nM[1] |
| Enzymatic Assay | LRRK2 (G2019S) | 9 nM[1] |
| Whole Cell Assay | LRRK2 | 20 nM[1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the LRRK2 signaling pathway and the experimental workflows used for its characterization.
Caption: LRRK2 G2019S Signaling and Inhibition by this compound.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro LRRK2 G2019S Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of recombinant LRRK2 G2019S and its inhibition by this compound.
Materials:
-
Recombinant LRRK2 (G2019S) enzyme
-
LRRKtide (or similar fluorescently labeled peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[2]
-
This compound stock solution in DMSO
-
Terbium-labeled anti-phospho substrate antibody
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 2 µL of the this compound dilution or DMSO vehicle control.
-
Enzyme Addition: Add 4 µL of recombinant LRRK2 G2019S enzyme diluted in kinase assay buffer.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (containing LRRKtide and ATP). The final concentrations should be optimized, but a starting point is 200 nM LRRKtide and 10 µM ATP.
-
Reaction Incubation: Incubate the reaction for 60-120 minutes at room temperature.[3]
-
Detection: Stop the reaction by adding 10 µL of the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for LRRK2 pS935 Inhibition in a Cellular Model
This protocol details the use of Western blotting to assess the inhibition of LRRK2 G2019S autophosphorylation at Serine 935 in a cellular context.[4][5]
Materials:
-
Cells expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells expressing LRRK2 G2019S and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 90 minutes.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 10-20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-LRRK2 (pS935) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for pS935 and total LRRK2. Calculate the ratio of pS935 to total LRRK2 for each treatment condition and plot the percentage of inhibition relative to the vehicle control to determine the cellular IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7]
Materials:
-
Cells expressing LRRK2 G2019S
-
This compound
-
PBS and lysis buffer with protease inhibitors (no detergents)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration expected to show significant target engagement (e.g., 10x cellular IC50) or with a vehicle control (DMSO) for 1 hour.
-
Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LRRK2 at each temperature for both the drug-treated and vehicle-treated samples by Western blotting, as described in Protocol 2.
-
Data Interpretation: In the presence of this compound, LRRK2 G2019S should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. benchchem.com [benchchem.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homologous Blocking Studies with Non-Radioactive PF-06455943
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting homologous blocking studies with the non-radioactive Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, PF-06455943. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for non-radioactive assays to determine target engagement and functional inhibition of LRRK2.
Introduction to this compound and Homologous Blocking
This compound is a potent and selective inhibitor of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target.[3][4] Homologous blocking studies are a type of competitive binding assay used to demonstrate the specific binding of a ligand to its target receptor or enzyme. In the context of this compound, these studies involve using the non-radioactive compound to displace a labeled probe that also binds to LRRK2. This allows for the characterization of the binding affinity and target occupancy of this compound in a non-radioactive setting.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[3] By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[5] The inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease, as the G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[5]
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity has been shown to modulate several downstream signaling pathways implicated in neuronal health and disease.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Assay Type | Target | Cell Line/System | Value | Reference |
| Biochemical Kinase Assay | Wild-Type LRRK2 | Cell-free | IC50: 3 nM | [2][6] |
| G2019S Mutant LRRK2 | Cell-free | IC50: 9 nM | [6] | |
| Cellular Kinase Assay | LRRK2 | Cellular | IC50: 20 nM | [6] |
| Homologous Blocking Study | LRRK2 | Non-human Primate Brain (in vivo PET) | 45-55% VT Displacement (at 0.1-0.3 mg/kg) | [4][7][8] |
Experimental Protocols
Non-Radioactive Homologous Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of non-radioactive this compound to LRRK2. The assay relies on the displacement of a fluorescently labeled tracer from the LRRK2 kinase domain by the unlabeled competitor, this compound.
Caption: Workflow for the LanthaScreen™ competitive binding assay.
Materials:
-
Recombinant LRRK2 protein (Wild-Type or G2019S mutant)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647 labeled)
-
This compound
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound series in Kinase Buffer A to achieve the desired final assay concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of LRRK2 protein and Eu-labeled antibody in Kinase Buffer A. The optimal concentrations should be determined empirically.
-
Tracer Preparation: Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The concentration should be at or near the Kd of the tracer for LRRK2.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the controls (0% inhibition for DMSO and 100% inhibition for a saturating concentration of a known LRRK2 inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. LRRK2 protein levels are determined by kinase function and are crucial for kidney and lung homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Western Blot Analysis of pLRRK2 Following PF-06455943 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Leucine-Rich Repeat Kinase 2 (pLRRK2) by Western blot in cell lysates following treatment with the LRRK2 inhibitor, PF-06455943.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Hyperactivation of its kinase domain is associated with the pathogenesis of Parkinson's disease.[2] Consequently, inhibiting LRRK2 kinase activity is a promising therapeutic strategy. This compound is a potent and specific inhibitor of LRRK2 kinase activity.[3][4]
The phosphorylation of LRRK2 at various sites, such as Ser935 and Ser1292, is a widely used indicator of its kinase activity.[5][6][7] Western blotting is a common technique used to measure the levels of phosphorylated LRRK2 (pLRRK2) relative to the total LRRK2 protein. This protocol provides a detailed method for assessing the efficacy of this compound in reducing LRRK2 phosphorylation in a cellular context.
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex enzyme whose kinase activity is regulated by its GTPase domain. When active, LRRK2 can phosphorylate itself (autophosphorylation) and other downstream substrates, such as Rab10, which is involved in vesicular trafficking.[8][9] this compound is a small molecule inhibitor that specifically targets the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates and its own autophosphorylation.
Experimental Protocol
This protocol is designed for cultured cells, such as HEK293T or neuronal cell lines, that endogenously or exogenously express LRRK2.
Reagents and Materials
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and antibiotics.
-
LRRK2 Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 or 0.5% NP-40[10]
-
1 mM EDTA
-
1 mM EGTA
-
Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels) or hand-cast gels (a lower percentage gel, around 6-8%, is recommended for the large LRRK2 protein).[11]
-
SDS-PAGE running buffer.
-
Protein molecular weight marker.
-
-
Western Blotting:
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Methanol.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Tris-buffered saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
-
Antibodies:
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis and blotting apparatus, imaging system.
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-2 hours). Include a DMSO vehicle control. A positive control using a known LRRK2 activator or a negative control using a different LRRK2 inhibitor like MLi-2 can also be included.[14]
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14][15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
To 20-40 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations. Due to the large size of LRRK2 (~280 kDa), a lower percentage gel and longer run time may be necessary for good resolution.[11]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like LRRK2, and an overnight transfer at a low voltage in the cold room can improve efficiency.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (e.g., anti-pLRRK2 and anti-total LRRK2, or on separate blots) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pLRRK2 signal to the total LRRK2 signal for each sample. Further normalization to a loading control can also be performed.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to compare the effects of different concentrations of this compound on pLRRK2 levels.
| Treatment Group | This compound Concentration (nM) | pLRRK2/Total LRRK2 Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.12 |
| This compound | 10 | 0.45 | ± 0.08 |
| This compound | 30 | 0.15 | ± 0.05 |
| This compound | 100 | 0.05 | ± 0.02 |
Note: The data presented in this table is representative and should be generated from your own experimental results. The IC50 for this compound in cellular assays has been reported to be in the low nanomolar range.[3]
Troubleshooting
-
No or Weak LRRK2/pLRRK2 Signal:
-
Ensure sufficient protein loading (20-40 µg).
-
Optimize the transfer conditions for large proteins.
-
Check the primary antibody concentration and incubation time.
-
Use a positive control cell line with high LRRK2 expression.
-
-
High Background:
-
Increase the number and duration of washes.
-
Ensure the blocking step is sufficient.
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use high-quality, validated antibodies.
-
Ensure the lysis buffer contains protease and phosphatase inhibitors.
-
Optimize antibody dilutions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Splice-Switching Antisense Oligonucleotides Reduce LRRK2 Kinase Activity in Human LRRK2 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive characterization and optimization of anti-LRRK2 (leucine-rich repeat kinase 2) monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-LRRK2 Antibody (A92628) | Antibodies.com [antibodies.com]
- 14. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 15. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-06455943 Concentration for Cellular Assays
Welcome to the technical support center for the optimization of PF-06455943 in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent LRRK2 inhibitor. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] LRRK2 is a complex protein with both kinase and GTPase activity implicated in various cellular processes.[2] Pathogenic mutations in LRRK2, such as G2019S, can lead to increased kinase activity, which is associated with Parkinson's disease.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.[4]
Q2: What is the recommended starting concentration for this compound in cellular assays?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific LRRK2 mutation being studied. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most cellular assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6][7] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]
Q4: What are the expected downstream effects of LRRK2 inhibition by this compound?
A4: Inhibition of LRRK2 kinase activity by this compound is expected to decrease the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Ser935 and Ser1292.[8] Additionally, the phosphorylation of downstream LRRK2 substrates, most notably Rab10 at Threonine 73 (pRab10 T73), should be significantly reduced.[2][9] These phosphorylation events are commonly used as biomarkers for LRRK2 kinase activity in cellular assays.
Q5: Are there known off-target effects or cytotoxicity associated with this compound?
A5: While this compound is a selective LRRK2 inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations.[3][10] Unexpected cytotoxicity or phenotypes inconsistent with genetic knockdown of LRRK2 may indicate off-target activity.[10] It is advisable to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay and to use the lowest effective concentration to minimize off-target effects. Some studies have investigated the broader effects of LRRK2 inhibitors on cell proliferation and in combination with other therapeutic agents.[11]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of LRRK2 activity observed.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used is anhydrous.[6] |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions.[12] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A typical incubation time is 1-2 hours, but this may need to be adjusted based on the cell type and the specific downstream readout.[1][13] |
| Inactive LRRK2 Enzyme | If using recombinant protein, confirm its activity with a known potent LRRK2 inhibitor as a positive control.[12] For cellular assays, ensure your cells express active LRRK2. |
| Assay Interference | Run appropriate controls, such as a vehicle-only (DMSO) control and a no-enzyme/no-cell control, to rule out assay artifacts like fluorescence quenching or signal inhibition by the compound.[12] |
Issue 2: High background or variability in Western blot results for pLRRK2 or pRab10.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate the specificity of your primary antibodies for the phosphorylated target. Use a positive control (e.g., cells overexpressing active LRRK2) and a negative control (e.g., LRRK2 knockout cells or cells treated with a high concentration of inhibitor). |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[14][15] Ensure complete cell lysis by sonication or other appropriate methods.[14] |
| Uneven Protein Loading | Accurately quantify total protein concentration using a BCA or similar assay and load equal amounts of protein for each sample.[2] Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) or total protein levels of the target.[2] |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, seeding density, and confluency at the time of treatment. |
Quantitative Data Summary
| Assay Type | Target | Cell Line | IC50 Value |
| Biochemical Kinase Assay | LRRK2 (Wild-Type) | - | 3 nM[1] |
| Biochemical Kinase Assay | LRRK2 (G2019S) | - | 9 nM[1] |
| Whole-Cell Assay | LRRK2 | HEK293 | 20 nM[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LRRK2 pSer935 and Rab10 pT73
This protocol outlines the steps to assess the inhibition of LRRK2 kinase activity by this compound through the analysis of LRRK2 autophosphorylation and Rab10 phosphorylation.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired incubation time (e.g., 90 minutes).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins on an appropriate percentage polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal or the loading control.
Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Cellular Assay for LRRK2 pSer935
This high-throughput assay measures LRRK2 pSer935 in a cellular context.[13]
Materials:
-
Cells expressing LRRK2 fused to a Green Fluorescent Protein (GFP) tag
-
This compound
-
Terbium (Tb)-conjugated anti-pSer935-LRRK2 antibody
-
Cell lysis buffer
-
384-well assay plates
Procedure:
-
Cell Seeding: Plate LRRK2-GFP expressing cells in a 384-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for 90 minutes.[13]
-
Lysis and Antibody Incubation: Add lysis buffer containing the Tb-conjugated anti-pSer935-LRRK2 antibody directly to the wells.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.[16]
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium wavelength (e.g., 495 nm) and the GFP acceptor wavelength (e.g., 520 nm).
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. This ratio is proportional to the level of LRRK2 pSer935.
Visualizations
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 14. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson’s Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 16. benchchem.com [benchchem.com]
Troubleshooting high background in [18F]PF-06455943 autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [18F]PF-06455943 in autoradiography experiments. The information is presented in a question-and-answer format to directly address common issues, particularly high background, that may be encountered.
Troubleshooting High Background
High background in autoradiography can obscure specific signals and lead to inaccurate data interpretation. The following section addresses common causes of high background and provides potential solutions.
FAQs: Troubleshooting High Background
Q1: What are the primary causes of high background in my [18F]this compound autoradiography?
A1: High background is often a result of high non-specific binding, where the radioligand binds to components other than the target, Leucine-Rich Repeat Kinase 2 (LRRK2). This can include binding to other proteins, membranes, or even the glass slides.[1] Other significant causes include inadequate washing, improper tissue preparation, and issues with the radioligand itself.
Q2: How can I determine if the high background is due to non-specific binding?
A2: To determine the level of non-specific binding, you should include a set of control slides in your experiment. These slides are incubated with [18F]this compound in the presence of a high concentration of a non-radiolabeled competitor that also binds to LRRK2.[2] Commonly used competitors for [18F]this compound include PF-06447475 (10 µM) or GNE-0877.[2] The signal remaining on these slides represents non-specific binding. If this signal is high, it is a major contributor to your background.
Q3: My non-specific binding is high. How can I reduce it?
A3: Here are several strategies to reduce high non-specific binding:
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes decrease non-specific binding. However, you must ensure that the incubation is still long enough to reach equilibrium for specific binding.[3]
-
Modify the Incubation Buffer: The addition of a blocking agent like Bovine Serum Albumin (BSA) to the incubation buffer can help to coat surfaces and reduce non-specific interactions.[3] The inclusion of salts or detergents in the buffer can also be beneficial.[3]
-
Pre-incubation of Tissue Sections: Pre-incubating the tissue sections in buffer before adding the radioligand can help to remove endogenous substances that might interfere with binding and can also help to reduce non-specific binding. A typical pre-incubation for [18F]this compound is 20 minutes at room temperature in Tris-HCl buffer containing MgCl2 and CaCl2.[2]
Q4: How can I optimize my washing steps to reduce background?
A4: Inadequate washing is a frequent cause of high background. Consider the following optimizations:
-
Increase Wash Duration and Number: Increasing the number of washes and the duration of each wash can more effectively remove unbound radioligand.[3] A common protocol involves three washes of five minutes each in ice-cold buffer.[4]
-
Use Cold Wash Buffer: Using ice-cold wash buffer is crucial as it helps to minimize the dissociation of the specifically bound radioligand while washing away the unbound tracer.[3][4]
-
Buffer Composition: The wash buffer should typically be the same as the incubation buffer, without the radioligand and any blocking agents that might interfere with imaging. For [18F]this compound, a Tris-HCl based buffer is appropriate.[2] A final brief dip in ice-cold distilled water can help to remove salts from the buffer that might interfere with the imaging.[5]
-
Agitation: Gentle agitation during the washing steps can improve the efficiency of removing the unbound radioligand.[4]
Q5: Could my tissue preparation be contributing to the high background?
A5: Yes, improper tissue handling can lead to artifacts and high background. Here are some key points to consider:
-
Proper Freezing: Tissues should be snap-frozen immediately after dissection to preserve the integrity of the target proteins.[3]
-
Optimal Section Thickness: The thickness of the tissue sections can influence background. While thinner sections may have lower signal, they can also have lower background. A thickness of 20 µm is commonly used.[4]
-
Thaw-mounting: When mounting the cryosections onto slides, ensure that the sections are properly adhered and flat to avoid uneven binding and washing.
-
Storage: Store tissue sections desiccated at -80°C to prevent degradation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]this compound and related compounds, which can be useful for experimental design.
| Parameter | Value | Compound | Target | Reference |
| IC50 | 3 nM | This compound | LRRK2 (Wild Type) | [4] |
| 9 nM | This compound | LRRK2 (G2019S) | [4] | |
| 20 nM | This compound | LRRK2 (Cellular WCA) | [4] | |
| Kd | 26 ± 3 nM | [3H]LRRK2-IN-1 | Rat Kidney LRRK2 | [6] |
| 43 ± 8 nM | [3H]LRRK2-IN-1 | Rat Brain Striatum LRRK2 | [6] | |
| 48 ± 2 nM | [3H]LRRK2-IN-1 | Human Brain Striatum LRRK2 | [6] |
Table 1: Binding Affinity Data
| Parameter | Value | Purpose | Reference |
| [18F]this compound Concentration | 0.48 nM | Total Binding Determination | [2] |
| PF-06447475 Concentration | 10 µM | Non-specific Binding Determination | [2] |
| GNE-0877 Concentration | 10 µM | Non-specific Binding Determination | [2] |
Table 2: Recommended Concentrations for Autoradiography
Experimental Protocol
This section provides a detailed methodology for performing in vitro autoradiography with [18F]this compound on brain tissue sections.
Protocol: [18F]this compound In Vitro Autoradiography
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Snap-freeze the brain in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal sections of the brain.
-
Thaw-mount the sections onto charged microscope slides.
-
Store the slides with sections desiccated at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Place the slides in a slide holder and pre-incubate them for 20 minutes at room temperature in a buffer solution containing 50 mM Tris-HCl, 1.2 mM MgCl2, and 2 mM CaCl2.[2]
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl buffer.
-
For total binding , add [18F]this compound to the incubation buffer to a final concentration of 0.48 nM.[2]
-
For non-specific binding , add [18F]this compound (0.48 nM) and a competitor, either PF-06447475 (10 µM) or GNE-0877 (10 µM), to the incubation buffer.[2]
-
Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature.[4]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for an appropriate duration, which may range from several hours to days depending on the signal intensity. For [18F], a shorter exposure time is expected due to its half-life. A 4-hour exposure has been reported for other [18F] tracers in micro-autoradiography.[7]
-
-
Imaging and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantify the signal intensity in different brain regions using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for high background issues.
Caption: Experimental workflow for [18F]this compound autoradiography.
Caption: Decision tree for troubleshooting high background.
References
- 1. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Synthesis and Autoradiography of Novel F-18 Labeled Reversible Radioligands for Detection of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-autoradiographic method to study [18F]FDG uptake in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing PF-06455943 off-target effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06455943, a potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] It is a potent, selective, and brain-penetrant compound that has also been developed as a PET radioligand for in vivo imaging of LRRK2.[1][3][4][5][6]
Q2: What is the mechanism of action for this compound?
A2: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the binding of ATP and subsequent phosphorylation of LRRK2 substrates, thereby inhibiting its kinase activity.
Q3: Is this compound selective for LRRK2?
A3: this compound is reported to be a highly selective LRRK2 inhibitor.[3] However, as with any kinase inhibitor, the potential for off-target effects should be considered in experimental design.
Q4: What are the common applications of this compound in research?
A4: this compound is primarily used for:
-
Investigating the role of LRRK2 in cellular and animal models of Parkinson's disease.
-
Serving as a PET radioligand ([18F]this compound) to measure LRRK2 expression and target engagement in the brain.[3][4][6]
-
Preclinical studies to evaluate the therapeutic potential of LRRK2 inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Potential Cause: The observed effect may be due to off-target activity of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target LRRK2 Inhibition:
-
Perform a dose-response experiment and verify that the unexpected phenotype occurs at concentrations consistent with the IC50 for LRRK2 inhibition.
-
Use Western blotting to confirm a dose-dependent decrease in the phosphorylation of a known LRRK2 substrate, such as Rab10, or LRRK2 autophosphorylation at Ser1292.
-
-
Employ a Structurally Unrelated LRRK2 Inhibitor:
-
Treat cells with a different, structurally distinct LRRK2 inhibitor (e.g., GNE-7915, MLi-2). If the phenotype is reproduced, it is more likely to be an on-target LRRK2 effect.
-
-
Utilize a Kinase-Dead LRRK2 Mutant:
-
In a cell line expressing a kinase-dead LRRK2 mutant, the on-target effects of this compound should be absent. If the phenotype persists, it is likely an off-target effect.
-
-
Perform a Rescue Experiment:
-
If possible, overexpress a constitutively active form of a downstream effector of LRRK2 to see if it can rescue the phenotype induced by this compound.
-
Issue 2: Lack of Expected Phenotype Despite Confirmed LRRK2 Inhibition
Potential Cause: The biological system may have compensatory mechanisms, or the specific downstream pathway being investigated may not be solely dependent on LRRK2 kinase activity.
Troubleshooting Steps:
-
Confirm Target Engagement in Your System:
-
Ensure that this compound is effectively inhibiting LRRK2 in your specific cell line or animal model by measuring the phosphorylation of a direct LRRK2 substrate.
-
-
Investigate Alternative Signaling Pathways:
-
Consider that other kinases or signaling pathways may be compensating for the loss of LRRK2 activity. Use pathway analysis tools or literature searches to identify potential compensatory mechanisms.
-
-
Use a Genetic Knockout/Knockdown Approach:
-
Compare the phenotype of this compound treatment with that of LRRK2 knockout or knockdown. Discrepancies may point to non-catalytic functions of LRRK2 or off-target effects of the inhibitor.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| LRRK2 (Wild-Type) | 3 | Biochemical Assay |
| LRRK2 (G2019S Mutant) | 9 | Biochemical Assay |
| LRRK2 | 20 | Cellular Western Blot Assay |
Data compiled from publicly available information.[1]
Experimental Protocols
Protocol 1: Western Blot for LRRK2 Substrate Phosphorylation (pRab10)
-
Cell Lysis: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
Protocol 2: In Vitro LRRK2 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant LRRK2 enzyme, a suitable kinase buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add a mixture of ATP and a peptide substrate (e.g., LRRKtide).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]PF-06455943 PET Scan Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]PF-06455943 PET scans, with a focus on interpreting data with high noise.
Troubleshooting Guides
High noise in [18F]this compound PET scans can significantly impact quantitative accuracy and visual interpretation. This guide provides a systematic approach to identifying and mitigating common sources of noise and artifacts.
Issue 1: Grainy or Noisy Appearance of PET Images
Q: My [18F]this compound PET images have a "salt-and-pepper" or grainy appearance, making it difficult to delineate regions of interest. What are the potential causes and solutions?
A: A grainy appearance is a classic sign of high statistical noise, which can arise from several factors throughout the imaging workflow.
Troubleshooting Steps:
-
Review Acquisition Parameters: Insufficient photon counts are a primary cause of high noise.
-
Injected Dose: Was the appropriate dose of [18F]this compound administered, considering the patient's weight? Lower than recommended doses can lead to poor counting statistics.
-
Acquisition Duration: Was the scan duration adequate? Shorter scan times, especially for dynamic imaging, can result in noisy images. For [18F]this compound, total distribution volume (VT) values can be reliably estimated with a scan duration as short as 30 minutes, but this may need to be optimized based on the specific research question and scanner sensitivity.[1]
-
-
Evaluate Reconstruction Parameters: The reconstruction algorithm and its parameters play a crucial role in managing noise.
-
Algorithm Choice: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) as they can model the Poisson statistics of the data and result in lower noise levels.[2]
-
Iterations and Subsets: Increasing the number of iterations and subsets in OSEM can improve spatial resolution but may also amplify noise. It is crucial to find a balance.
-
Post-reconstruction Filtering: Applying a Gaussian or other smoothing filter after reconstruction can reduce noise, but excessive filtering can blur the image and reduce quantitative accuracy. The choice of filter and its parameters (e.g., FWHM of a Gaussian filter) should be carefully considered and optimized.
-
-
Assess for Patient-Related Factors:
-
Patient Size: Larger patients can lead to increased photon attenuation and scatter, resulting in noisier images. Consider adjusting the injected dose or acquisition time for larger subjects.[3]
-
Experimental Protocol: Optimizing Reconstruction Parameters
To determine the optimal reconstruction parameters for your scanner and [18F]this compound studies, you can perform a phantom study.
-
Phantom Preparation: Use a phantom (e.g., Hoffman 3D Brain Phantom) filled with a known concentration of 18F to simulate the expected brain uptake of [18F]this compound.
-
Image Acquisition: Acquire data using your standard [18F]this compound protocol.
-
Image Reconstruction: Reconstruct the data using a range of parameters:
-
Algorithm: OSEM
-
Iterations: 2, 3, 4
-
Subsets: 16, 21, 32
-
Post-reconstruction Filter (Gaussian): No filter, 2mm, 4mm, 6mm FWHM
-
-
Quantitative Analysis: For each reconstructed image, measure key image quality metrics such as:
-
Contrast Recovery Coefficient (CRC): Measures the accuracy of the measured activity concentration in hot spots.
-
Background Variability (Noise): Standard deviation of pixel values in a uniform background region.
-
-
Evaluation: Select the combination of parameters that provides the best trade-off between contrast recovery and noise.
Issue 2: Hot or Cold Spots Not Correlating with Anatomy
Q: I am observing focal areas of high or low uptake in my [18F]this compound PET images that do not seem to correspond to any anatomical structure. What could be causing these artifacts?
A: These are likely artifacts that can arise from patient motion, metal implants, or issues with attenuation correction.
Troubleshooting Steps:
-
Check for Patient Motion: Misalignment between the PET emission scan and the CT or MR scan used for attenuation correction is a common source of artifacts.[4][5]
-
Visual Inspection: Review the co-registered images to look for obvious misalignments, especially at the edges of the brain.
-
Motion Correction: If motion is suspected, utilize motion correction software if available.
-
Patient Comfort: Ensure the patient is comfortable and well-instructed to remain still during the scan to minimize motion.
-
-
Identify Metallic Implants: Dental fillings, surgical clips, or other metallic implants can cause severe streaking artifacts on the CT scan, leading to incorrect attenuation correction and artificial hot spots on the PET image.[1][6]
-
Review CT Images: Carefully examine the CT images for the presence of metal and associated artifacts.
-
Non-Attenuation Corrected (NAC) Images: Review the NAC PET images, as these are not affected by attenuation correction artifacts. If the "hot spot" is not present on the NAC images, it is likely an artifact.[6]
-
-
Evaluate Attenuation Correction:
-
Truncation Artifacts: This occurs when parts of the body are outside the CT field of view but within the PET field of view, leading to an underestimation of attenuation and artificially high uptake at the edge of the image.[3][6] Ensure the patient is properly centered in the scanner.
-
Contrast Agents: The use of CT contrast agents can lead to an overestimation of PET tracer uptake.[6]
-
Logical Workflow for Artifact Identification
Caption: Troubleshooting workflow for PET artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of noise in PET imaging?
A1: The primary sources of noise in PET imaging are:
-
Statistical Noise: Due to the random nature of radioactive decay, which is more pronounced with low radiotracer counts.
-
Scatter Events: When gamma rays are deflected from their original path, leading to incorrect localization of the annihilation event.[7]
-
Random Coincidences: When two unrelated gamma rays are detected within the coincidence timing window, creating a false event.[7]
-
System Electronics: Electronic noise from the detectors and processing hardware.[8]
Q2: How does the choice of reconstruction algorithm affect noise in [18F]this compound PET images?
A2: The reconstruction algorithm significantly impacts image noise.
-
Filtered Back-Projection (FBP): This is a faster, analytical method but is known to be more susceptible to noise, which can result in streak artifacts in low-count situations.[9]
-
Iterative Reconstruction (e.g., OSEM): These algorithms model the statistical nature of the PET data and generally produce images with better signal-to-noise ratios compared to FBP.[2] However, with an increasing number of iterations, noise can be amplified.
-
Bayesian Penalized-Likelihood (BPL) Reconstruction (e.g., Q.Clear): These advanced iterative methods incorporate a penalty term to suppress noise, allowing for convergence without excessive noise amplification.[2] This can lead to improved image quality and quantitative accuracy.[2]
Q3: What is the LRRK2 signaling pathway and why is it relevant for [18F]this compound PET?
A3: [18F]this compound is a radioligand that binds to the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. LRRK2 is a complex enzyme involved in various cellular processes, and mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[8][9] Therefore, [18F]this compound PET imaging allows for the in vivo visualization and quantification of LRRK2, which is crucial for understanding its role in neurodegenerative diseases and for the development of LRRK2-targeting therapies.[9][10]
LRRK2 Signaling Pathway Diagram
Caption: Simplified LRRK2 signaling pathway.
Data Presentation
Table 1: Comparison of Noise Reduction Techniques in Brain PET Imaging
| Denoising Method | Contrast-to-Noise Ratio (CNR) Improvement | Key Advantages | Key Disadvantages |
| Gaussian Filter | Moderate | Simple to implement, computationally fast. | Can cause blurring and loss of fine details, potentially affecting SUVmax. |
| Bilateral Filter | Good | Edge-preserving, reduces noise while maintaining sharp boundaries. | More computationally intensive than Gaussian filtering. |
| Non-Local Means (NLM) | Good to Excellent | Effective at preserving details and texture. | Computationally demanding. |
| Deep Learning (e.g., Noise2Noise) | Excellent | Can achieve significant noise reduction while preserving tumor features.[11] | Requires a large training dataset and computational resources. |
Note: The performance of these methods can vary depending on the specific implementation, dataset, and noise level.
Table 2: Impact of Reconstruction Algorithms on PET Image Metrics
| Reconstruction Algorithm | Relative Hot Contrast | Background Variability (Noise) |
| FBP | Lower | Higher |
| OSEM | Higher | Moderate |
| OSEM + TOF | Higher | Lower |
| OSEM + TOF + PSF | Highest | Moderate |
| Q.Clear (BPL) | High | Low |
Data adapted from phantom studies. TOF (Time-of-Flight) and PSF (Point Spread Function) corrections generally improve image quality.[12][13]
Experimental Protocols
Protocol: Standard [18F]this compound Brain PET/CT Acquisition
-
Patient Preparation:
-
Fasting for at least 4 hours prior to radiotracer injection.
-
Patient should be well-hydrated.
-
Avoid caffeine (B1668208) and smoking for 24 hours prior to the scan.
-
-
Radiotracer Injection:
-
Administer approximately 185-370 MBq (5-10 mCi) of [18F]this compound intravenously as a bolus. The exact dose may be adjusted based on patient weight and local protocols.
-
-
Uptake Period:
-
A 60-90 minute uptake period is recommended, during which the patient should rest in a quiet, dimly lit room to minimize brain activation.
-
-
Patient Positioning:
-
Position the patient comfortably on the scanner bed with their head in a head holder to minimize motion.
-
Center the brain in the field of view.
-
-
CT Scan (for attenuation correction and anatomical localization):
-
Perform a low-dose CT scan of the head.
-
Typical parameters: 120 kVp, 30-50 mAs.
-
-
PET Scan:
-
Acquire a dynamic or static PET scan of the brain.
-
For dynamic scanning, a typical protocol might be 30-60 minutes.
-
For static imaging, a 10-20 minute acquisition is common.
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM or BPL).
-
Recommended parameters (to be optimized for your scanner):
-
OSEM: 3 iterations, 16 subsets.
-
Apply corrections for attenuation, scatter, and randoms.
-
Consider the use of TOF and PSF modeling if available.
-
-
Apply a post-reconstruction Gaussian filter (e.g., 4 mm FWHM) to reduce noise, balancing with the desired spatial resolution.
-
-
Data Analysis:
-
Co-register the PET images to the corresponding CT or a structural MRI for anatomical reference.
-
Define regions of interest (ROIs) for quantitative analysis.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling (e.g., two-tissue compartmental model or Logan graphical analysis for dynamic data) to determine VT.[1][14]
-
References
- 1. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the Q.Clear reconstruction algorithm on the interpretation of PET/CT images in patients with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cme.lww.com [cme.lww.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two studies explore LRRK2’s activity in Parkinson’s disease [alzheimers.gov]
- 11. Deep Learning-Based Denoising in Brain Tumor CHO PET: Comparison with Traditional Approaches [mdpi.com]
- 12. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
PF-06455943 stability and solubility in experimental buffers
Technical Support Center: PF-06455944 and LRRK2 G2019S Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutation on the binding kinetics of the inhibitor PF-06455943.
Frequently Asked Questions (FAQs)
Q1: What is the reported inhibitory activity of this compound against wild-type (WT) and G2019S LRRK2?
This compound is a potent LRRK2 inhibitor with reported IC50 values of 3 nM for wild-type LRRK2 and 9 nM for the G2019S mutant in biochemical assays. In a cellular context, the IC50 has been reported as 20 nM.[1] This suggests a slight decrease in potency (approximately 3-fold) for the G2019S mutant compared to the wild-type enzyme.
Q2: How does the G2019S mutation affect the structure and activity of LRRK2?
The G2019S mutation is the most common pathogenic mutation in LRRK2 and is linked to an increased risk of Parkinson's disease.[2] This mutation occurs in the activation loop of the kinase domain and leads to a hyperactive kinase.[2][3] Mechanistically, the G2019S mutation is thought to stabilize the active "DYG-in" conformation of the activation loop through the formation of new hydrogen bonds.[3] This stabilization of the active state is a key contributor to the observed increase in kinase activity.
Q3: Why might the binding affinity of this compound be different for G2019S LRRK2 compared to WT?
Q4: What are the downstream signaling pathways affected by the LRRK2 G2019S mutation?
The hyperactive G2019S LRRK2 has been implicated in several cellular pathways. One of the key downstream effects is the phosphorylation of a subset of Rab GTPases, which are involved in vesicular trafficking.[5] Additionally, LRRK2 has been linked to the MAPK signaling cascade and processes like autophagy.[5]
Data Presentation
Table 1: Inhibitory Potency of this compound against LRRK2
| Target | IC50 (nM) | Assay Type |
| LRRK2 Wild-Type (WT) | 3 | Biochemical |
| LRRK2 G2019S | 9 | Biochemical |
| LRRK2 | 20 | Cellular |
Data sourced from MedChemExpress.[1]
Experimental Protocols & Troubleshooting
This section provides generalized protocols for common assays used to assess LRRK2 inhibitor binding and activity. These should be optimized for your specific experimental conditions.
In Vitro Kinase Assay
This protocol is a general guideline for measuring LRRK2 kinase activity using a peptide substrate.
Detailed Methodology:
-
Prepare Reagents:
-
LRRK2 Enzyme: Purified recombinant full-length or kinase domain of WT and G2019S LRRK2.
-
Kinase Buffer: Typically contains HEPES or Tris-HCl, MgCl2, DTT, and a source of ATP.
-
Substrate: A known LRRK2 peptide substrate, such as LRRKtide.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
-
Detection Reagent: An antibody specific for the phosphorylated substrate.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the LRRK2 enzyme to the kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate as recommended by the manufacturer.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide: In Vitro Kinase Assay
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. | |
| Low or no signal | Inactive enzyme. | Use a fresh aliquot of LRRK2. Avoid repeated freeze-thaw cycles. |
| Suboptimal ATP or substrate concentration. | Titrate ATP and substrate concentrations to determine the optimal conditions. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous additions and ensure consistent timing. |
Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general workflow for measuring the engagement of this compound with LRRK2 in living cells.
Detailed Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing LRRK2 (WT or G2019S) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the wells containing the cells.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® and add it to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for the optimized time (typically 2-4 hours).
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to all wells.
-
Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Troubleshooting Guide: Cellular Target Engagement Assay
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low expression of the NanoLuc®-LRRK2 fusion protein. | Optimize transfection conditions or use a stable cell line. |
| Inefficient energy transfer. | Ensure the tracer concentration is optimized. | |
| High background | Non-specific binding of the tracer. | Test a lower concentration of the tracer. |
| Cell toxicity | High concentration of inhibitor or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Keep the final DMSO concentration low and consistent. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II kinase inhibitors show an unexpected inhibition mode against Parkinson's disease-linked LRRK2 mutant G2019S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Molecular Dynamics Reveals How LRRK2 Inhibitors Distinguish G2019S from Wild-Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
Technical Support Center: [18F]PF-06455943 Binding Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of the LRRK2 PET radiotracer, [18F]PF-06455943, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its target?
A1: [18F]this compound is a positron emission tomography (PET) radiotracer designed to image Leucine-Rich Repeat Kinase 2 (LRRK2) in the brain. Mutations in the LRRK2 gene are a common cause of inherited Parkinson's disease, making it a significant target for therapeutic drug development.
Q2: What is non-specific binding and why is it a concern for [18F]this compound?
Q3: How is the specificity of [18F]this compound binding typically determined?
A3: The specificity of [18F]this compound binding is typically assessed through "blocking" or "displacement" studies. In these experiments, a high concentration of a non-radioactive compound that binds to the same target (a "blocker" or "competitor") is administered alongside or prior to the radiotracer. If the radiotracer binding is specific, the blocker will compete for the target sites, resulting in a significantly reduced radioactive signal in the target tissue. Homologous blocking studies using non-radioactive this compound have demonstrated a 45-55% displacement of [18F]this compound signal in the non-human primate brain, confirming a substantial specific binding component.[1][2][3]
Troubleshooting Guides
In-Vitro Autoradiography: High Non-Specific Binding
Issue: Autoradiography images of brain sections show high background signal, making it difficult to distinguish specific binding to LRRK2-expressing regions.
dot```dot graph Troubleshooting_In_Vitro { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Define nodes High_NSB [label="High Non-Specific Binding\nin Autoradiography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Protocol [label="Review Experimental Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Radioligand_Issues [label="Investigate Radioligand\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Prep_Issues [label="Assess Tissue\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Conditions [label="Optimize Assay\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Optimize_Concentration [label="Lower [18F]this compound\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Radiochemical\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proper_Washing [label="Ensure Thorough\nPost-incubation Washes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Blocker [label="Incorporate Blocking Agent\n(e.g., BSA) in Buffer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Incubation [label="Shorten Incubation Time\nor Lower Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pre_incubation [label="Optimize Pre-incubation\nStep", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define relationships High_NSB -> Check_Protocol; Check_Protocol -> Radioligand_Issues; Check_Protocol -> Tissue_Prep_Issues; Check_Protocol -> Assay_Conditions;
Radioligand_Issues -> Optimize_Concentration; Radioligand_Issues -> Check_Purity; Tissue_Prep_Issues -> Proper_Washing; Tissue_Prep_Issues -> Pre_incubation; Assay_Conditions -> Add_Blocker; Assay_Conditions -> Optimize_Incubation; }
Caption: Troubleshooting workflow for high background signal in in-vivo PET imaging.
| Potential Cause | Troubleshooting Strategy |
| High Non-Displaceable Binding | Conduct a homologous blocking study by pre-administering a non-radioactive dose of this compound (e.g., 0.1-0.3 mg/kg) to quantify the displaceable (specific) binding. This will help to determine the magnitude of the non-specific component. [1][2][3] |
| Inappropriate Kinetic Model | Use an appropriate kinetic model for data analysis. For [18F]this compound, a two-tissue compartmental model (2-TCM) or a Logan graphical analysis has been shown to be suitable for quantification. [2] |
| Partial Volume Effects (PVE) | The limited spatial resolution of PET can cause "spill-over" of signal from adjacent regions, which can be particularly problematic for small brain structures. Implement partial volume correction (PVC) algorithms during data analysis to obtain more accurate regional quantification. [2] |
| Radiometabolites | Brain-penetrant radiometabolites can contribute to the non-specific signal. Ensure accurate and frequent arterial blood sampling with subsequent metabolite analysis to generate a metabolite-corrected arterial input function for kinetic modeling. [1][2] |
| Physiological Factors | Variations in anesthesia, blood flow, or subject physiology can influence tracer uptake and clearance. Ensure a consistent and stable physiological state of the subject during the scan. |
Quantitative Data Summary
The following table summarizes the results from a homologous blocking study with [18F]this compound in non-human primates, which is a key experiment to differentiate specific from non-specific binding.
| Parameter | Description | Result |
| Blocking Agent | Unlabeled this compound | N/A |
| Doses of Blocking Agent | 0.1 and 0.3 mg/kg | N/A |
| Displacement of Total Distribution Volume (VT) | The percentage reduction in the total radiotracer binding in the brain upon administration of the blocking agent. | 45-55% |
This data indicates that approximately half of the [18F]this compound signal in the brain is displaceable and therefore specific to the LRRK2 target. [1][2][3]
Experimental Protocols
In-Vitro Autoradiography with [18F]this compound (Representative Protocol)
This protocol is a representative procedure for in-vitro autoradiography with 18F-labeled radiotracers on brain sections and can be adapted for [18F]this compound.
-
Tissue Preparation:
-
Use cryostat-sectioned brain tissue (e.g., 20 µm thick) from the species of interest.
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Pre-incubation:
-
Incubation:
-
Incubate the sections with [18F]this compound in a fresh buffer. The final concentration of the radiotracer should be optimized (e.g., in the low nanomolar range).
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound).
-
Incubation is typically carried out for 60-90 minutes at room temperature.
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cool, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film. Exposure time will depend on the radioactivity and may range from hours to days.
-
-
Data Analysis:
-
Quantify the signal intensity in different brain regions using appropriate software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
In-Vivo PET Imaging with [18F]this compound and Homologous Blocking
This protocol outlines the key steps for performing a PET imaging study with [18F]this compound, including a blocking condition to assess specific binding.
-
Subject Preparation:
-
Fast the subject (e.g., non-human primate) overnight.
-
Anesthetize the subject and maintain anesthesia throughout the scan. Monitor physiological parameters (heart rate, respiration, temperature).
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound intravenously.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan to measure the concentration of [18F]this compound and its radiometabolites in plasma.
-
-
Blocking Study Protocol:
-
On a separate day, perform a second PET scan on the same subject.
-
Prior to the [18F]this compound injection, administer a bolus of unlabeled this compound (0.1 or 0.3 mg/kg).
-
Repeat steps 2-4.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images, correcting for attenuation, scatter, and decay.
-
Co-register the PET images with an anatomical MRI of the subject's brain.
-
Delineate regions of interest (ROIs) on the MRI.
-
Generate time-activity curves (TACs) for each ROI.
-
Using the metabolite-corrected arterial input function and the TACs, apply a suitable kinetic model (e.g., 2-TCM) to estimate the total distribution volume (VT) for both the baseline and blocking scans.
-
Calculate the percent displacement of VT to determine the level of specific binding.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Partial volume correction for PET quantification and its impact on brain network in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoradiography [fz-juelich.de]
Technical Support Center: Accounting for PF-06455943 Metabolism in In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor PF-06455943 in in vivo experimental settings. Our aim is to help you navigate common challenges related to its metabolism and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing a discrepancy between our in vitro potency and in vivo efficacy for this compound. What could be the underlying reasons?
A1: This is a common challenge in drug development. For this compound, several factors related to its in vivo metabolism could be at play:
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall or liver before reaching systemic circulation, reducing the concentration of the active parent compound.
-
Rapid Systemic Clearance: The compound could be quickly metabolized and eliminated from the body, leading to a short duration of action and lower than expected exposure.
-
Formation of Inactive Metabolites: The metabolic products of this compound may not have the same inhibitory activity on LRRK2 as the parent compound.
-
Poor Bioavailability: Issues with formulation or absorption can also contribute to lower than expected plasma concentrations.
We recommend conducting a pharmacokinetic (PK) study to determine the plasma concentration of this compound over time after administration. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
Q2: Our PET imaging data with [¹⁸F]this compound shows high background signal or inconsistent quantification. Could metabolism be a contributing factor?
A2: Yes, absolutely. The presence of radiometabolites is a critical consideration in PET imaging studies. If [¹⁸F]this compound is metabolized into radiolabeled fragments that can cross the blood-brain barrier, these metabolites can contribute to the PET signal, leading to an overestimation of LRRK2 occupancy.
It is crucial to perform "radiometabolite-corrected" analysis of arterial blood samples.[1][2] This involves separating the parent radiotracer from its radiometabolites and using only the parent tracer concentration in your kinetic modeling.
Q3: What are the likely metabolic pathways for this compound?
A3: While specific metabolic pathways for this compound are not extensively published, based on its chemical structure, common metabolic transformations for similar pharmaceutical compounds include:
-
Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely to catalyze oxidative reactions on the molecule.
-
Glucuronidation: The addition of a glucuronic acid moiety is a common phase II metabolic reaction that increases water solubility and facilitates excretion.
-
Sulfation: The addition of a sulfate (B86663) group is another possible phase II conjugation reaction.
Identifying the specific metabolites and their pathways in your experimental system is recommended for a thorough understanding of the compound's disposition.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
If you are encountering low and highly variable plasma concentrations of this compound after oral administration, follow this troubleshooting workflow:
References
Validation & Comparative
A Head-to-Head Comparison of PF-06455943 and MLi-2 for In Vivo LRRK2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable in vivo tool compound is critical for validating therapeutic hypotheses. This guide provides an objective comparison of two prominent LRRK2 inhibitors, PF-06455943 and MLi-2, focusing on their in vivo performance for inhibiting the Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the G2019S mutation leading to increased kinase activity. This has spurred the development of potent and selective LRRK2 kinase inhibitors to investigate the therapeutic potential of targeting this pathway. Here, we present a comparative analysis of this compound and MLi-2, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
LRRK2 Signaling Pathway and Inhibition
The LRRK2 protein is a complex enzyme with multiple domains. Its kinase activity is central to its pathological role. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular trafficking. Inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of these substrates. The dephosphorylation of LRRK2 at serine 935 (pS935) is also a widely used indirect biomarker for target engagement, as it is a consequence of LRRK2 kinase inhibition.
A Comparative Guide to the Selectivity Profiles of PF-06455943 and GNE-7915
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, PF-06455943 and GNE-7915. The information presented herein is intended to assist researchers in making informed decisions when selecting a suitable chemical probe for their studies on LRRK2-related signaling pathways and pathologies, such as Parkinson's disease.
Executive Summary
Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 has been extensively profiled against large kinase panels, demonstrating a high degree of selectivity for LRRK2. While this compound is also a potent and selective LRRK2 inhibitor, publicly available data on its activity across the broader human kinome is less comprehensive. This guide summarizes the available quantitative data, details the experimental methodologies used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitor Characteristics
The following table summarizes the key quantitative data for this compound and GNE-7915, focusing on their potency against LRRK2 and their broader kinase selectivity.
| Parameter | This compound | GNE-7915 |
| Primary Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | Leucine-Rich Repeat Kinase 2 (LRRK2) |
| IC50 (WT LRRK2) | 3 nM[1] | 9 nM[2][3] |
| IC50 (G2019S LRRK2) | 9 nM[1] | Not explicitly stated, but potent against G2019S |
| Ki | Not explicitly stated | 1 nM[4] |
| Cellular IC50 (pS935 LRRK2) | 20 nM[1] | Not explicitly stated |
| Kinase Selectivity Profile | Stated to have "excellent potency and target selectivity"[5] | Invitrogen Kinase Panel (187 kinases) at 0.1 µM: Only TTK showed >50% inhibition.[4][6] DiscoverX KinomeScan (392 kinases) at 0.1 µM: 10 kinases showed >50% probe displacement; only LRRK2, TTK, and ALK showed >65% probe displacement.[2][7] |
| Known Off-Target Activities | Not explicitly stated in detail | Moderately potent 5-HT2B antagonist.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of the key assays used to characterize the selectivity of LRRK2 inhibitors.
LRRK2 Kinase Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This high-throughput assay is commonly used to measure LRRK2 kinase activity in both biochemical and cellular contexts.[8]
-
Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. In a cellular context, a LRRK2-Green Fluorescent Protein (GFP) fusion is expressed. A terbium-labeled antibody specific to a phosphorylated residue on LRRK2 (e.g., Ser935) is used. When the antibody binds to the phosphorylated LRRK2-GFP, FRET occurs between the terbium donor and the GFP acceptor, generating a detectable signal.[8]
-
Procedure Outline:
-
Cells expressing LRRK2-GFP are plated in a multi-well plate.
-
Cells are treated with varying concentrations of the inhibitor (e.g., this compound or GNE-7915).
-
Cells are lysed, and the terbium-labeled anti-phospho-LRRK2 antibody is added.
-
After incubation, the TR-FRET signal is measured using a plate reader.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition.[8]
-
2. DiscoverX KINOMEscan™ Assay:
This is a competition binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.
-
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9]
-
Procedure Outline:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
-
The mixture is incubated to allow for binding competition.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.[9]
-
Mandatory Visualization
LRRK2 Signaling Pathway
The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting its central role in cellular processes implicated in Parkinson's disease.
Caption: Simplified LRRK2 signaling pathway and points of inhibition.
Experimental Workflow: Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bindingdb.org]
Head-to-Head Comparison: PF-06455943 and PF-06447475 in LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: PF-06455943 and PF-06447475. Both compounds have been instrumental in the preclinical investigation of LRRK2 as a therapeutic target for Parkinson's disease (PD). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the selection and application of these research tools.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the key in vitro and in vivo characteristics of this compound and PF-06447475, highlighting their potency, pharmacokinetic properties, and utility in preclinical models.
Table 1: In Vitro and In Vivo Potency
| Parameter | This compound | PF-06447475 | Reference |
| Target | LRRK2 (Wild-Type) | LRRK2 (Wild-Type) | [1] |
| Biochemical IC50 | 3.6 nM | 3 nM | [1] |
| Cellular IC50 (pS935 LRRK2) | Not explicitly stated | <10 nM (in Raw264.7 cells) | [2] |
| In Vivo Target Engagement | 45-55% displacement of [18F]this compound in NHP brain | Significant reduction of pS935-LRRK2 in rat brain and kidney | [3] |
Table 2: Preclinical Pharmacokinetics and Efficacy
| Parameter | This compound | PF-06447475 | Reference |
| Animal Model | Rodents, Non-Human Primates | Rats (α-synuclein overexpression) | [1][4] |
| Dosing Regimen | IV administration for PET imaging | 30 mg/kg, oral, twice daily for 4 weeks | [4] |
| Key Efficacy Findings | High brain uptake, suitable for PET imaging of LRRK2 | Blocks α-synuclein-induced dopaminergic neurodegeneration | [1][4] |
| Safety/Tolerability Notes | Favorable in vitro safety profile | Well-tolerated in rats at doses up to 30 mg/kg | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams were generated using the DOT language.
Caption: LRRK2 signaling cascade in Parkinson's disease and points of inhibition.
Caption: Typical preclinical drug discovery workflow for LRRK2 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and PF-06447475.
LRRK2 Kinase Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on LRRK2 enzymatic activity.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate (LRRKtide) by recombinant LRRK2 enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., ADP-Glo™) or by detecting radiolabeled ATP incorporation.
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (this compound or PF-06447475) at various concentrations or DMSO as a vehicle control.
-
Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C.[2]
-
Detection:
-
Luminescence-based: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. The luminescent signal is proportional to kinase activity.[2]
-
Radiolabel-based: Use [γ-³²P]ATP in the reaction. Stop the reaction by adding Laemmli sample buffer, separate the products by SDS-PAGE, and quantify substrate phosphorylation using a phosphoimager.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces LRRK2 activity by 50%, by fitting the data to a dose-response curve.[2]
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol measures the ability of the compounds to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of LRRK2 at key sites, such as Ser935.
Principle: Cells expressing LRRK2 are treated with the inhibitor. The level of LRRK2 phosphorylation at a specific site (e.g., Ser935) is then measured relative to the total amount of LRRK2 protein using Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or Raw264.7 macrophages) and allow them to adhere. Treat the cells with various concentrations of this compound or PF-06447475 for a specified time (e.g., 90 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-LRRK2 (e.g., anti-pS935-LRRK2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total LRRK2 to normalize the phosphorylation signal to the total protein amount.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2. Determine the IC50 value from the dose-response curve.
In Vivo Neuroprotection Study in an α-Synuclein Overexpression Model
This protocol evaluates the neuroprotective efficacy of the LRRK2 inhibitors in a disease-relevant animal model.
Principle: Overexpression of α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector leads to the progressive loss of dopaminergic neurons, a key pathological feature of Parkinson's disease. The ability of the LRRK2 inhibitor to prevent this neuronal loss is assessed.
Methodology:
-
Animal Model: Use male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats (10-12 weeks old).[6]
-
α-Synuclein Overexpression: Unilaterally inject recombinant AAV2 particles expressing human α-synuclein into the substantia nigra of the rats.[6]
-
Inhibitor Administration: Four weeks after the viral transduction, treat the rats with PF-06447475 (e.g., 30 mg/kg) or a vehicle control via oral gavage, typically twice daily for several weeks.[6]
-
Endpoint Analysis:
-
After the treatment period, euthanize the animals and perfuse them with saline.
-
Collect the brains and process them for immunohistochemical analysis.
-
Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using unbiased stereology to determine the extent of neuroprotection.[7]
-
In Vivo PET Imaging for Target Occupancy
This protocol is specific to this compound, which is a PET radioligand, and is used to measure the extent to which the compound binds to its target (LRRK2) in the living brain.
Principle: [18F]this compound is administered to a subject (e.g., a non-human primate), and its distribution in the brain is measured using a PET scanner. To determine target occupancy, a blocking dose of a non-radiolabeled LRRK2 inhibitor is administered, and the reduction in the [18F]this compound signal is quantified.
Methodology:
-
Radioligand Administration: Anesthetize the subject and administer [18F]this compound intravenously.[3]
-
PET Scanning: Acquire dynamic PET scans over a specified period (e.g., 90 minutes) to measure the uptake and distribution of the radioligand in the brain.[3]
-
Blocking Study: In a separate session, administer a non-radiolabeled LRRK2 inhibitor (the "blocker") before the injection of [18F]this compound.
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain.
-
Calculate the total distribution volume (VT) of the radioligand in the baseline and blocking scans using kinetic modeling.
-
Determine the target occupancy as the percentage reduction in VT in the blocking scan compared to the baseline scan.[3]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of [18F]PF-06455943 PET with Immunohistochemistry for LRRK2 Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the Leucine-Rich Repeat Kinase 2 (LRRK2) protein, a critical target in Parkinson's disease research: in vivo imaging with the Positron Emission Tomography (PET) tracer [18F]PF-06455943 and ex vivo protein detection via immunohistochemistry (IHC). While a direct head-to-head quantitative comparison of [18F]this compound PET and LRRK2 IHC in the same cohort has not been extensively published, this guide synthesizes available preclinical data to present a comparative overview, including methodologies and expected quantitative outcomes.
Introduction to the Methodologies
[18F]this compound PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of LRRK2 in the brain. [18F]this compound is a novel radioligand that binds with high affinity and specificity to the LRRK2 protein.[1][2][3] This technique is invaluable for longitudinal studies in living subjects, enabling the assessment of LRRK2 expression levels and the target engagement of LRRK2-targeting therapeutics.
Immunohistochemistry (IHC) is a widely used laboratory technique that employs antibodies to detect the presence and localization of specific proteins within tissue sections. It is considered a "gold standard" for validating the presence of a target protein in a specific anatomical context. In the context of LRRK2 research, IHC can be used to visualize the cellular and subcellular distribution of the LRRK2 protein in post-mortem or biopsied brain tissue.
Quantitative Data Comparison
While direct comparative studies correlating [18F]this compound PET signal with IHC staining intensity for LRRK2 are not yet readily available in published literature, we can present a comparison based on preclinical studies that validated [18F]this compound PET using Western blot analysis for LRRK2 protein quantification. Western blot provides a quantitative measure of protein expression, which is analogous to the quantitative data obtainable from IHC through image analysis.
The following table summarizes the type of quantitative data generated from each technique, using data from a preclinical study in a transgenic LRRK2-G2019S mouse model as a representative example.[1][2]
| Parameter | [18F]this compound PET | LRRK2 Western Blot (as a proxy for quantitative IHC) |
| Measurement | In vivo tracer uptake (Area Under the Curve - AUC) | Ex vivo relative protein expression |
| Wild-Type (WT) Mice | Normalized AUC = 1.0 | Normalized LRRK2 enzyme density = 1.0 |
| LRRK2-G2019S Mice | Normalized AUC ≈ 1.22 (a 22% increase compared to WT) | Normalized LRRK2 enzyme density ≈ 2.26 (a 2.26-fold increase compared to WT) |
| Interpretation | The PET tracer shows significantly higher uptake in the brains of mice overexpressing LRRK2. | Western blot confirms a significant overexpression of the LRRK2 protein in the transgenic model. |
Note: The discrepancy in the fold-increase between the PET and Western blot data may be due to various factors, including differences in the sensitivity and dynamic range of the techniques, as well as potential in vivo factors influencing tracer delivery and binding that are not captured in an ex vivo lysate-based assay.
Experimental Protocols
Detailed methodologies for performing [18F]this compound PET imaging and LRRK2 immunohistochemistry are outlined below.
[18F]this compound PET Imaging Protocol (Rodent Model)
This protocol is based on preclinical evaluation studies of [18F]this compound.[1][2]
-
Radiotracer Synthesis: [18F]this compound is synthesized via a nucleophilic substitution reaction.
-
Animal Preparation: Research animals (e.g., mice) are anesthetized, and a tail-vein catheter is inserted for radiotracer injection.
-
PET Scan Acquisition:
-
The animal is positioned in a small-animal PET scanner.
-
A transmission scan is performed for attenuation correction.
-
[18F]this compound (typically 3.7-7.4 MBq) is injected intravenously as a bolus.
-
A dynamic emission scan is acquired for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., 3D OSEM).
-
Regions of interest (ROIs) are drawn on the images corresponding to specific brain structures (e.g., striatum, cortex, cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
Quantitative analysis is performed to determine parameters such as the Standardized Uptake Value (SUV) or the Area Under the Curve (AUC) of the TACs.
-
LRRK2 Immunohistochemistry Protocol (Brain Tissue)
This is a general protocol for chromogenic IHC for LRRK2 in paraffin-embedded brain tissue.
-
Tissue Preparation:
-
Brain tissue is fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5-10 µm thick sections are cut and mounted on charged slides.
-
-
Deparaffinization and Rehydration:
-
Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against LRRK2 (e.g., rabbit anti-LRRK2) overnight at 4°C.
-
Sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Sections are incubated with an avidin-biotin-peroxidase complex (ABC reagent).
-
-
Visualization:
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Slides are dehydrated, cleared, and coverslipped.
-
-
Image Analysis:
-
Stained slides are imaged using a light microscope.
-
Quantitative analysis can be performed using image analysis software to measure the staining intensity (optical density) or the percentage of positively stained area.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for the cross-validation of [18F]this compound PET with immunohistochemistry.
Caption: A flowchart illustrating the parallel workflows of [18F]this compound PET and LRRK2 IHC for cross-validation.
Alternative Validation Methodologies
Besides IHC, other techniques can be employed to validate the findings from [18F]this compound PET studies:
-
Autoradiography: This technique involves incubating tissue sections with the radiolabeled tracer itself ([18F]this compound) and then exposing the sections to a sensitive film or phosphor screen. Autoradiography provides a high-resolution map of the tracer's binding sites, which can be directly compared with adjacent sections stained by IHC. This method serves as an excellent bridge between in vivo PET imaging and ex vivo IHC.
-
Western Blotting: As demonstrated in the preclinical studies of [18F]this compound, Western blotting of tissue homogenates provides a robust method for quantifying the total amount of LRRK2 protein.[1][2] This can be correlated with the PET signal from the corresponding brain region.
-
In situ hybridization (ISH): This technique detects and localizes specific mRNA sequences in tissue sections. ISH for LRRK2 mRNA can provide information on gene expression levels, which can be compared to the protein levels detected by PET and IHC.
Conclusion
[18F]this compound PET is a powerful tool for the in vivo assessment of LRRK2, offering significant advantages for longitudinal and therapeutic monitoring studies. Immunohistochemistry remains a critical, high-resolution method for the ex vivo validation of LRRK2 expression and localization. While direct quantitative correlative data between these two specific methods are still emerging, preclinical data strongly supports the utility of [18F]this compound as a specific marker for LRRK2 protein levels. For a comprehensive validation of [18F]this compound PET, a multi-modal approach combining in vivo imaging with ex vivo techniques such as IHC, autoradiography, and Western blotting is recommended. This integrated approach will provide a more complete understanding of LRRK2 biology in both health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-06455943 in Wild-Type vs. G2019S LRRK2 Models: A Guide for Researchers
For researchers in neurodegenerative disease and drug development, understanding the nuanced efficacy of kinase inhibitors is paramount. This guide provides a comparative analysis of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, PF-06455943, in preclinical models expressing wild-type (WT) LRRK2 versus the pathogenic G2019S mutant. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to increased LRRK2 kinase activity.[1][2] this compound is a potent LRRK2 inhibitor that has been developed as a potential therapeutic agent and a valuable research tool, including its use as a PET radioligand.[3]
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's activity in these distinct LRRK2 contexts.
Quantitative Data Summary
The inhibitory potency of this compound against both wild-type and G2019S LRRK2 has been determined through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: Biochemical Inhibition of LRRK2 Kinase Activity by this compound
| Target Enzyme | IC50 (nM) | Assay Type |
| Wild-Type (WT) LRRK2 | 3 | Enzymatic Assay |
| G2019S LRRK2 | 9 | Enzymatic Assay |
Data sourced from MedChemExpress.[3]
Table 2: Cellular Inhibition of LRRK2 Activity by this compound
| Cell Line | Target | IC50 (nM) | Assay Type |
| HEK293 | LRRK2 | 20 | Whole Cell Assay (WCA) |
Data sourced from MedChemExpress.[3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating this compound, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro LRRK2 Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant WT and G2019S LRRK2.
-
Materials:
-
Recombinant human LRRK2 (WT or G2019S mutant).
-
LRRKtide peptide substrate.
-
This compound.
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP).
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction and measure kinase activity using the ADP-Glo™ system according to the manufacturer's protocol, which quantifies the amount of ADP produced.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
-
Objective: To assess the effect of this compound on LRRK2-mediated phosphorylation of downstream substrates (e.g., Rab10) in a cellular context.
-
Materials:
-
HEK293T cells or G2019S LRRK2 knock-in mouse embryonic fibroblasts (MEFs).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-phospho-LRRK2 (Ser935), anti-total LRRK2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Pharmacodynamic Study in G2019S LRRK2 Knock-in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting LRRK2 kinase activity in a physiologically relevant animal model.
-
Materials:
-
G2019S LRRK2 knock-in (KI) mice and wild-type littermate controls.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Tissue homogenization buffer with protease and phosphatase inhibitors.
-
Western blot or ELISA reagents as described in Protocol 2.
-
-
Procedure:
-
Administer a single dose or multiple doses of this compound or vehicle to G2019S KI and WT mice.
-
At a predetermined time point post-dosing, euthanize the animals and rapidly dissect tissues of interest (e.g., brain, kidney, lung).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissues in lysis buffer and prepare protein lysates as described in Protocol 2.
-
Measure the levels of phospho-LRRK2 (S935) and/or phospho-Rab10 (T73) and their total protein counterparts using Western blot or a quantitative immunoassay (e.g., Meso Scale Discovery).
-
Analyze the data to determine the extent of LRRK2 inhibition in the target tissue at different doses of this compound.
-
Conclusion
This compound demonstrates potent inhibition of both wild-type and the hyperactive G2019S mutant of LRRK2. While it exhibits a slightly higher potency for the wild-type enzyme in biochemical assays, its efficacy in cellular and in vivo models confirms its ability to engage and inhibit the pathogenic G2019S LRRK2. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the comparative efficacy of this compound and other LRRK2 inhibitors in relevant preclinical models of Parkinson's disease. Such studies are crucial for advancing our understanding of LRRK2 biology and for the development of novel therapeutic strategies for this neurodegenerative disorder.
References
A Comparative Analysis of PF-06455943 and Next-Generation LRRK2 Inhibitors for Parkinson's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical LRRK2 inhibitor PF-06455943 against emerging next-generation inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform strategic research decisions.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with mutations in the LRRK2 gene being a significant genetic contributor to both familial and sporadic forms of the disease.[1] this compound is a potent and selective LRRK2 inhibitor that has also been developed as a PET radioligand for in vivo imaging.[2][3] As the field advances, a new generation of LRRK2 inhibitors is entering clinical trials, demonstrating promising safety and target engagement profiles. This guide benchmarks this compound against these newer candidates, providing a quantitative and methodological comparison.
Quantitative Data Comparison
The following table summarizes the in vitro potency and, where available, clinical trial data for this compound and selected next-generation LRRK2 inhibitors. Data for PF-06447475, a closely related analog of this compound from the same chemical series, is included to provide a broader preclinical context.
| Inhibitor | Target | IC50 (nM) | Assay Type | Clinical Trial Phase | Key Clinical Findings | Reference(s) |
| This compound | LRRK2 (WT) | 3 | Biochemical | Preclinical | Potent and selective LRRK2 inhibitor, developed as a PET radioligand. | [3] |
| LRRK2 (G2019S) | 9 | Biochemical | [3] | |||
| LRRK2 (cellular) | 20 | Cellular (WCA) | [3] | |||
| PF-06447475 | LRRK2 (WT) | 3 | Biochemical | Preclinical | Demonstrated neuroprotective effects in an α-synuclein-based rat model. | [1] |
| LRRK2 (G2019S) | 11 | Biochemical | [1] | |||
| LRRK2 (cellular) | <10 | Cellular (Raw264.7 macrophages) | [1] | |||
| BIIB122 (DNL151) | LRRK2 | N/A | N/A | Phase 2/3 | Generally well-tolerated. Achieved substantial peripheral LRRK2 kinase inhibition (≤98% reduction in pS935 LRRK2) and CNS target engagement (≤50% reduction in CSF total LRRK2). | [4][5][6] |
| NEU-411 | LRRK2 | N/A | N/A | Phase 2 | Well-tolerated in Phase 1. Demonstrated robust LRRK2 target and pathway engagement, with dramatic reductions in pS935-LRRK2 in blood and CSF. | [7][8][9] |
| MLi-2 | LRRK2 (WT) | 0.76 | Biochemical | Preclinical | Potent inhibitor, but associated with reversible lung and kidney abnormalities in some animal models. | [1] |
| LRRK2 (cellular) | 1.4 | Cellular | [1] | |||
| GNE-7915 | LRRK2 (WT) | 1 (Ki) | Biochemical | Preclinical | Potent inhibitor, with some reports of reversible lung abnormalities in animal models. | [1] |
| LRRK2 (cellular) | 18 | Cellular | [1] |
LRRK2 Signaling Pathway and Inhibitor Mechanism of Action
Mutations in the LRRK2 gene can lead to hyperactivity of its kinase domain. This aberrant activity results in the phosphorylation of downstream substrates, most notably a subset of Rab GTPases. The phosphorylation of these Rab proteins is thought to disrupt vesicular trafficking and lysosomal function, contributing to the neurodegenerative process in Parkinson's disease. LRRK2 inhibitors, including this compound and the next-generation compounds, act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LRRK2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro LRRK2 Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
Materials:
-
Recombinant LRRK2 protein (Wild-Type and G2019S mutant)
-
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[2]
-
ATP and [γ-³²P]ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
5x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mix containing recombinant LRRK2 protein in kinase assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mix and pre-incubate.
-
Initiate the kinase reaction by adding a solution containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.[2]
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes) with gentle agitation.[2]
-
Stop the reaction by adding 5x Laemmli sample buffer.[2]
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the phosphorylation of MBP using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Target Engagement Assay (Western Blot)
This assay measures the inhibition of LRRK2 activity within a cellular context by assessing the phosphorylation of LRRK2 itself (autophosphorylation) or its downstream substrates.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like Raw264.7 macrophages)
-
Cell culture medium and reagents
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pRab10, anti-total Rab10)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at a range of concentrations for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of LRRK2 or its substrates.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and determine the ratio of phosphorylated to total protein to assess the level of target inhibition.
Preclinical Evaluation Workflow for LRRK2 Inhibitors
The preclinical development of LRRK2 inhibitors follows a structured workflow to assess potency, selectivity, pharmacokinetics, and in vivo efficacy and safety.
Caption: A typical preclinical drug discovery workflow for LRRK2 inhibitors.
Conclusion
This compound and its analogs are potent and selective preclinical LRRK2 inhibitors that have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease. The next generation of LRRK2 inhibitors, such as BIIB122 and NEU-411, have demonstrated promising safety and target engagement in clinical trials, marking a significant advancement in the field. This guide provides a comparative framework and methodological foundation to aid researchers in the ongoing development and evaluation of novel LRRK2-targeted therapies. The continued investigation of these compounds is crucial for the development of disease-modifying treatments for Parkinson's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRRK2-targeting therapies march through the Valley of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuron23.com [neuron23.com]
- 8. Phase 2 LRRK2 inhibitor trial in early PD | ACNR [acnr.co.uk]
- 9. sanogenetics.com [sanogenetics.com]
A Comparative Guide to LRRK2 Kinase Inhibitors: In Vitro Potency and In Vivo Target Engagement of PF-06455943 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor PF-06455943 with other prominent research compounds: PF-06447475, GNE-7915, and MLi-2. This document summarizes key in vitro and in vivo experimental data to illustrate the correlation of their biochemical activity with cellular and organismal target engagement.
Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease. This has made the LRRK2 protein a compelling target for the development of disease-modifying therapies. A primary strategy has been the development of small molecule inhibitors that target the kinase activity of LRRK2. This guide focuses on this compound, a potent LRRK2 inhibitor primarily developed as a Positron Emission Tomography (PET) radioligand for in vivo imaging of LRRK2, and compares its activity with other well-characterized preclinical LRRK2 inhibitors.
Quantitative Data Summary
The following tables provide a structured overview of the reported in vitro and in vivo activities of this compound and its comparators.
Table 1: In Vitro Inhibitory Activity of LRRK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Wild-Type LRRK2 | Biochemical | 3[1] |
| G2019S LRRK2 | Biochemical | 9[1] | |
| LRRK2 | Cellular (HEK293) | 20[1] | |
| PF-06447475 | Wild-Type LRRK2 | Biochemical | 3[2][3][4] |
| G2019S LRRK2 | Biochemical | 11 | |
| LRRK2 | Cellular (Raw264.7) | <10[3] | |
| GNE-7915 | LRRK2 | Biochemical | 9[5][6][7] |
| LRRK2 | Biochemical (Ki) | 1[6][7] | |
| MLi-2 | LRRK2 | Biochemical | 0.76[8][9][10] |
| LRRK2 | Cellular (pSer935) | 1.4[8][10] | |
| LRRK2 | Radioligand Binding | 3.4[8][10] |
Table 2: In Vivo Activity and Properties of LRRK2 Inhibitors
| Compound | Animal Model | Key Findings |
| This compound | Non-human Primate | High brain penetration confirmed. Specific binding to LRRK2 validated by PET imaging. Achieved 45-55% displacement of total distribution volume (VT) in the brain.[11][12] |
| PF-06447475 | G2019S BAC Transgenic Mice | Inhibits phosphorylation of LRRK2 at S935 (IC50 = 103 nM) and S1292 (IC50 = 21 nM).[3] |
| G2019S-LRRK2 Rats | Blocks α-synuclein-induced dopaminergic neurodegeneration and attenuates neuroinflammation.[3] | |
| GNE-7915 | BAC Transgenic Mice (hLRRK2 G2019S) | Demonstrates concentration-dependent reduction of phosphorylated LRRK2 in the brain.[6] |
| MLi-2 | MitoPark Mice | Well-tolerated over 15 weeks. Dose-dependent central and peripheral target inhibition observed via dephosphorylation of pSer935 LRRK2.[8][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize LRRK2 inhibitors.
In Vitro LRRK2 Kinase Activity Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2 protein.
-
Reaction Preparation : A reaction mixture is prepared containing recombinant LRRK2 protein (either wild-type or a mutant form like G2019S) and a suitable substrate (e.g., myelin basic protein or a peptide substrate like LRRKtide) in a kinase assay buffer.
-
Inhibitor Addition : The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation : The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : The amount of substrate phosphorylation is quantified. For radiolabeled assays, this is typically done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity using a phosphorimager. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based readout.[8]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at specific sites, such as Ser935.
-
Cell Culture and Treatment : A suitable cell line expressing LRRK2 (e.g., HEK293 or SH-SY5Y) is cultured and then treated with varying concentrations of the LRRK2 inhibitor for a specific duration (e.g., 90 minutes).
-
Cell Lysis : The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined.
-
Western Blotting : Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.
-
Detection and Analysis : Following incubation with secondary antibodies, the protein bands are visualized, and their intensities are quantified. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated for each inhibitor concentration to determine the IC50 value.
In Vivo Pharmacodynamic Assessment in Rodent Models
This protocol assesses the ability of an LRRK2 inhibitor to engage its target in the brain and peripheral tissues of a living organism.
-
Animal Model : Transgenic mouse models expressing human LRRK2 (e.g., G2019S BAC transgenic mice) are often used.
-
Compound Administration : The LRRK2 inhibitor is administered to the animals, typically via oral gavage, at various doses.
-
Tissue Collection : At a specified time point after the final dose, animals are euthanized, and tissues of interest (e.g., brain, kidneys) are collected.
-
Protein Extraction : The collected tissues are homogenized in a lysis buffer containing phosphatase and protease inhibitors to extract proteins.
-
Analysis : The levels of phosphorylated LRRK2 (e.g., pS935) and total LRRK2 in the tissue lysates are measured using methods such as Western blotting or ELISA.
-
Data Interpretation : The extent of LRRK2 inhibition in the target tissues is determined by the reduction in the ratio of phosphorylated LRRK2 to total LRRK2.
Mandatory Visualizations
LRRK2 Signaling Pathway
Caption: Simplified LRRK2 signaling pathway and point of inhibition.
Experimental Workflow for LRRK2 Inhibitor Evaluation
Caption: General experimental workflow for LRRK2 inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. youtube.com [youtube.com]
- 8. promega.com [promega.com]
- 9. LRRK2 Kinase Enzyme System Application Note [at.promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MLI-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06455943: A Comparative Guide for a Novel LRRK2 Inhibitor Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery and characterization of potent and selective LRRK2 inhibitors are paramount to advancing our understanding of LRRK2 biology and developing effective clinical candidates. This guide provides a comparative analysis of PF-06455943, a potent LRRK2 inhibitor, alongside other widely used reference compounds: PFE-360, GNE-7915, and MLi-2. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate reference compound for their LRRK2-focused drug discovery efforts.
Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity
The selection of a reference compound hinges on a thorough understanding of its biochemical and cellular potency, as well as its selectivity profile. The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | LRRK2 (WT) | 3 | Not Specified |
| PFE-360 | LRRK2 (in vivo) | 2.3 | In vivo |
| GNE-7915 | LRRK2 | 9 (Ki = 1) | Not Specified |
| MLi-2 | LRRK2 | 0.76 | Purified LRRK2 kinase assay |
Table 2: Cellular Potency of LRRK2 Inhibitors
| Compound | Cellular System | IC50 (nM) | Readout |
| This compound | Not Specified | 20 | Not Specified |
| PFE-360 | Not Specified | Not Specified | pSer935 LRRK2 reduction |
| GNE-7915 | Not Specified | Not Specified | Not Specified |
| MLi-2 | Not Specified | 1.4 | Dephosphorylation of pSer935 LRRK2 |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Targets (>50% inhibition at specified concentration) |
| This compound | Not Specified | Not Specified |
| PFE-360 | Not Specified | Not Specified |
| GNE-7915 | 187 kinases (at 0.1 µM) | TTK |
| MLi-2 | >300 kinases | >295-fold selectivity for LRRK2 |
LRRK2 Signaling Pathway and Experimental Workflow
A clear understanding of the LRRK2 signaling cascade and the experimental workflows used to assess inhibitor activity is crucial for interpreting and contextualizing research findings.
A Comparative Guide to LRRK2 PET Imaging Agents: An In-depth Look at PF-06455943 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease. Positron Emission Tomography (PET) imaging of LRRK2 is a powerful tool for in-vivo quantification of target engagement and understanding the pathophysiology of the disease.[1][2] This guide provides a comprehensive comparison of the promising LRRK2 PET radioligand, [18F]PF-06455943, with its key alternatives, offering a detailed analysis of their performance based on available preclinical data.
Overview of LRRK2 PET Radioligands
This guide focuses on the following LRRK2 PET imaging agents:
-
[18F]this compound: A fluorine-18 (B77423) labeled PET tracer that has shown favorable brain uptake and specific binding in both rodent and non-human primate studies.[1][3]
-
[11C]PF-06447475: A carbon-11 (B1219553) labeled analog of this compound, which has also been evaluated in preclinical models.[1][4]
-
[11C]GNE-1023: A carbon-11 labeled tracer that has been synthesized and evaluated in vitro and in vivo.[2]
-
[18F]FMN3PA and [18F]FMN3PU: Two fluorine-18 labeled compounds that have been developed and assessed for their potential as LRRK2 PET tracers.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for each of the LRRK2 PET imaging agents based on published preclinical studies.
Table 1: In Vitro Performance of LRRK2 PET Tracers
| Radiotracer | Target | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| [18F]this compound | LRRK2 | - | - | - | [1] |
| [11C]PF-06447475 | LRRK2 | 3 | - | Biochemical | [6] |
| [11C]GNE-1023 | LRRK2 | - | - | - | [2] |
| [18F]FMN3PA | LRRK2 | - | 20 ± 1.3 | Saturation assay (rat brain striatum) | [5] |
| [18F]FMN3PU | LRRK2 | - | 23.6 ± 4.0 | Saturation assay (rat brain striatum) | [5] |
Table 2: Radiosynthesis and In Vivo Preclinical Data of LRRK2 PET Tracers
| Radiotracer | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Brain Uptake | In Vivo Model | Key Findings | Reference |
| [18F]this compound | - | >99 | >37 | Favorable | Rodents, NHPs | Good brain penetration and specific binding.[1][3] | [1][3] |
| [11C]PF-06447475 | 8.5 (non-decay corrected) | >99 | >90 | Favorable | Rodents | Heterogeneous brain distribution consistent with LRRK2 expression.[4][7] | [4][7] |
| [11C]GNE-1023 | 10 (non-decay corrected) | >99 | >37 | Limited | Mice | Insufficient blood-brain barrier permeability.[2] | [2] |
| [18F]FMN3PA | 37 ± 1.6 | ≥96 | 169 ± 63 | Good | Mice | Significant in vivo blocking (77%); fast clearance from the brain.[5] | [5] |
| [18F]FMN3PU | 25 ± 1.3 | ≥96 | 131 ± 56 | - | - | High specific binding in vitro.[5] | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: LRRK2 signaling pathway and the inhibitory action of PET ligands.
Caption: General experimental workflow for preclinical LRRK2 PET imaging.
Experimental Protocols
In Vivo PET Imaging in Rodents (General Protocol)
This protocol provides a general framework for conducting LRRK2 PET imaging studies in rodents. Specific parameters may need to be optimized for each radiotracer.
-
Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used.[8][9] Animals should be acclimated for at least one week before the experiment.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (1-3% in oxygen).[10]
-
Catheterization: A catheter is placed in the lateral tail vein for radiotracer injection.[11]
-
-
Radiotracer Injection:
-
PET Imaging:
-
Scanner: A small-animal PET scanner is used for image acquisition.[11]
-
Dynamic Scan: A dynamic scan is initiated simultaneously with the radiotracer injection and typically lasts for 60-90 minutes.[10]
-
Blocking Studies: To assess specific binding, a separate group of animals is pre-treated with a non-radioactive LRRK2 inhibitor (e.g., GNE-0877 for [18F]FMN3PA) 30 minutes before the radiotracer injection.[5]
-
-
Data Analysis:
-
Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM).[12]
-
Region of Interest (ROI) Analysis: ROIs are drawn on the reconstructed images for various brain regions (e.g., striatum, cortex, cerebellum).[4]
-
Time-Activity Curves (TACs): TACs are generated for each ROI to visualize the uptake and washout of the radiotracer over time.[13]
-
Kinetic Modeling: The TAC data can be used to calculate quantitative parameters such as the Standardized Uptake Value (SUV) or the volume of distribution (VT) to assess tracer delivery and binding.[12]
-
In Vitro Autoradiography Protocol ([11C]PF-06447475)
This protocol is based on the study by Zhang et al. (2023).[4]
-
Tissue Preparation: Rat brains are sectioned into 20 µm coronal slices.
-
Incubation: The brain sections are incubated with [11C]PF-06447475 (0.5 nM) in a buffer solution for 60 minutes at room temperature.
-
Blocking: For blocking studies, a parallel set of sections is co-incubated with a high concentration (10 µM) of non-radioactive PF-06447475.
-
Washing: The sections are washed to remove unbound radiotracer.
-
Imaging: The dried sections are exposed to a phosphor imaging plate, and the resulting autoradiograms are analyzed to determine the regional distribution of radiotracer binding.
Conclusion
[18F]this compound stands out as a promising PET tracer for LRRK2 imaging, demonstrating favorable brain penetration and specific binding in preclinical models.[1][3] Among the alternatives, [11C]PF-06447475 also shows good potential with a brain distribution that aligns with known LRRK2 expression.[4] However, its shorter half-life compared to fluorine-18 may be a logistical limitation. [11C]GNE-1023 appears less suitable for brain imaging due to its limited ability to cross the blood-brain barrier.[2] [18F]FMN3PA exhibits good brain uptake and specific binding but is cleared rapidly, which might complicate quantitative analysis.[5] Further studies, particularly in non-human primates and eventually in humans, are necessary to fully elucidate the clinical utility of these promising LRRK2 PET imaging agents. The choice of the most appropriate tracer will ultimately depend on the specific research question, the available infrastructure, and the desired imaging characteristics.
References
- 1. Synthesis and Preliminary Evaluation of [11 C]GNE-1023 as a Potent PET Probe for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary evaluation of [11C]GNE-1023 as a novel potent PET probe for imaging leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and biological evaluation of[18F]FMN3PA & [18F]FMN3PU for leucine-rich repeat kinase 2 (LRRK2) in vivo PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Brain Tumour Perfusion Using Early-Phase 18F-FET PET: Comparison with Perfusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Basis of PF-06455943 and Other LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural basis for the binding of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2) in contrast to other notable LRRK2 inhibitors. The content herein is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action at a molecular level.
Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1] This has positioned LRRK2 as a prime therapeutic target, leading to the development of numerous small molecule inhibitors.[1] Understanding the distinct structural interactions of these inhibitors with the LRRK2 kinase domain is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.
Quantitative Comparison of LRRK2 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other well-characterized LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 enzyme.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | LRRK2 (WT) | 3 | Biochemical |
| LRRK2 (G2019S) | 9 | Biochemical | |
| LRRK2 (cellular) | 20 | Cellular | |
| PF-06447475 | LRRK2 (WT) | 3 | Biochemical |
| LRRK2 (G2019S) | 11 | Biochemical | |
| LRRK2 (cellular) | <10 | Cellular (Raw264.7) | |
| MLi-2 | LRRK2 (WT) | 0.76 | Biochemical |
| LRRK2 (cellular) | 1.4 | Cellular | |
| GNE-7915 | LRRK2 (WT) | 1 (Ki) | Biochemical |
| LRRK2 (cellular) | 18 | Cellular |
Structural Basis of Inhibitor Binding
While a co-crystal structure of this compound with LRRK2 is not publicly available, its close structural analog, PF-06447475, has been studied through computational modeling, providing valuable insights into its binding mode.[2][3] This can be compared with the experimentally determined structures of other inhibitors in complex with LRRK2.
This compound and PF-06447475 (Predicted Binding Mode):
Computational docking studies of PF-06447475 with a homology model of the LRRK2 kinase domain suggest that it binds to the ATP-binding pocket.[2][3] Key interactions are predicted with hinge region residues, specifically forming hydrogen bonds with the backbone of Glu1948 and Ala1950.[4] This interaction is crucial for anchoring the inhibitor within the active site. The pyridopyrimidine scaffold of these inhibitors is thought to be a key contributor to these interactions.[4]
MLi-2 (Cryo-EM Structure):
The cryo-electron microscopy (cryo-EM) structure of LRRK2 in complex with the type I inhibitor MLi-2 reveals that it also binds within the ATP-binding pocket, stabilizing the kinase in an active-like, "DFG-in" conformation.[5][6] Type I inhibitors like MLi-2 directly compete with ATP for binding.[6]
GNE-7915 (Cryo-EM Structure):
Similarly, the cryo-EM structure of LRRK2 bound to the type I inhibitor GNE-7915 shows its binding within the ATP active site, also promoting an active-like conformation.[1][7] The interactions of GNE-7915 also involve key residues within the hinge region of the kinase domain.[8]
Comparison Summary:
Both this compound (by inference from its analog PF-06447475) and other prominent inhibitors like MLi-2 and GNE-7915 are classified as Type I kinase inhibitors. They all target the ATP-binding site of the LRRK2 kinase domain and compete with the endogenous ATP substrate. The primary interactions for these inhibitors are with the hinge region of the kinase, a common feature for this class of inhibitors across various kinases. While the specific side-chain interactions may differ slightly due to the unique chemical scaffolds of each inhibitor, the overall binding mode is conserved.
LRRK2 Signaling Pathway and Point of Inhibition
Mutations in LRRK2 lead to its hyperactivation, which is a key event in the pathogenesis of Parkinson's disease.[1] Activated LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10.[1] This phosphorylation event is thought to disrupt downstream cellular processes, including lysosomal function and vesicle trafficking, ultimately contributing to neuronal cell death.[1] LRRK2 inhibitors like this compound act by directly blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against LRRK2 kinase.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRK2 kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
LRRK2 substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.
-
Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a pre-mixed solution containing the LRRK2 substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow for LRRK2 Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of LRRK2 inhibitors.
Caption: A typical workflow for the discovery and preclinical development of LRRK2 inhibitors.
Conclusion
This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor that, like other Type I inhibitors such as MLi-2 and GNE-7915, is predicted to bind to the ATP-binding site of the LRRK2 kinase domain. Its inhibitory action at the hinge region prevents the phosphorylation of downstream substrates, thereby offering a promising therapeutic strategy for Parkinson's disease. While the precise atomic interactions of this compound with LRRK2 await experimental determination, the available structural and computational data for it and its analogs provide a solid framework for understanding its mechanism of action and for guiding the future development of novel LRRK2-targeted therapies.
References
- 1. rcsb.org [rcsb.org]
- 2. LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Structure of LRRK2 in Parkinson’s disease and model for microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PF-06455943
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-06455943, a potent LRRK2 inhibitor, are critical for maintaining laboratory safety and environmental integrity.[1] Adherence to established protocols is not only a regulatory requirement but also a cornerstone of a responsible research culture. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols. In the absence of a specific SDS, the compound should be handled as a potent, potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid direct contact with skin and eyes.[2]
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the individual to fresh air and seek medical assistance.[2] If swallowed, rinse the mouth with water and consult a physician.[2]
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams at the point of generation is crucial for safe and compliant disposal.[4]
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[2][4] Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, robust, and sealable hazardous waste container.[4]
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[2][4] This container must be kept closed when not in use.[4][5]
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[2][4] The date of waste accumulation should also be recorded.[4]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5][6][7] It is essential to ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[4][7]
Step 3: Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.[4]
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] All disposal activities must comply with local, state, and federal regulations.[8]
Quantitative Data Summary
Due to the nature of this compound as a research chemical, specific quantitative data for disposal, such as concentration limits for sewer disposal, are not publicly available. All waste containing this compound must be treated as hazardous waste, irrespective of concentration.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste in a sealed, labeled container. Do not discard in regular trash.[2][4] |
| Solutions containing this compound (Liquid) | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain.[2][4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[2][4] |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of in a designated, puncture-resistant sharps container.[2] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-06455943
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the potent leucine-rich repeat kinase 2 (LRRK2) inhibitor, PF-06455943. Adherence to these protocols is essential to mitigate exposure risks and ensure a safe research environment.
As a potent, small-molecule inhibitor, this compound requires stringent handling procedures. The primary routes of exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent kinase inhibitors and other hazardous research chemicals.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[3] All personnel handling this compound must be trained in the proper selection, use, and disposal of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, with the outer glove being immediately removable in case of contamination.[1][2] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1][3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or when there is a significant risk of splashes. | Protects against splashes and aerosolized particles entering the eyes or face.[1][2] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[1][3] |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[1] |
Operational Plan for Safe Handling
All procedures involving this compound should be conducted in a designated area with appropriate engineering controls to minimize the risk of exposure.
Engineering Controls:
-
Chemical Fume Hood or Class II Biological Safety Cabinet (BSC): All handling of powdered this compound and preparation of solutions must be performed within a certified chemical fume hood or BSC to contain aerosols and dust.[3]
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure within a fume hood provides an additional layer of containment.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Prepare the workspace by lining it with a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing (Solid Compound):
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[3]
-
Use a tared weigh boat to minimize the dispersion of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Reconstitution (Preparing Solutions):
-
Slowly add the solvent to the solid compound to prevent splashing.[2]
-
Ensure the vial or container is securely capped before mixing or vortexing.
-
-
Decontamination:
-
After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (if known) or a standard laboratory disinfectant.
-
Carefully doff PPE, removing the outer gloves first, to avoid contaminating skin and clothing.
-
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.
| Waste Type | Description | Disposal Procedure |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Place in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[1] This waste should be collected for high-temperature incineration by a certified hazardous waste management service. |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Collect in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. This waste should also be collected for incineration by a certified hazardous waste management service.[3] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration of the compound. | Dispose of immediately in a puncture-proof, labeled sharps container designated for hazardous waste.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
